Product packaging for Diproqualone(Cat. No.:CAS No. 36518-02-2)

Diproqualone

カタログ番号: B163189
CAS番号: 36518-02-2
分子量: 234.25 g/mol
InChIキー: NTGLQWGMESPVBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Diproqualone is an analytical reference standard. This product is intended for research and forensic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3 B163189 Diproqualone CAS No. 36518-02-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGLQWGMESPVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865821
Record name 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36518-02-2, 46800-89-9
Record name Diproqualone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36518-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diproqualone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diproqualone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046800899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diproqualone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPROQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7HLH8V4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPROQUALONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diproqualone: A Technical Guide to its Multifaceted Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative and an analogue of methaqualone, exhibits a complex pharmacological profile characterized by sedative, anxiolytic, anti-inflammatory, and antihistaminic properties. This technical guide provides an in-depth examination of the molecular mechanisms underlying these effects. While specific quantitative binding and inhibition data for this compound are limited in publicly available literature, this document synthesizes the known qualitative mechanisms and leverages detailed data from its close analogue, methaqualone, to offer a comprehensive overview. The guide details its interactions with GABA-A receptors, cyclooxygenase-1 (COX-1), histamine receptors, and sigma receptors. Included are summaries of quantitative data, detailed experimental protocols for assessing its activity at these targets, and visualizations of the relevant signaling pathways and experimental workflows.

Core Pharmacological Targets

This compound's diverse effects stem from its activity at multiple physiological targets. The primary mechanisms include:

  • GABAergic Modulation: Positive allosteric modulation of the GABA-A receptor, primarily at the β subtype, is responsible for its sedative and anxiolytic effects.

  • Anti-inflammatory Action: Inhibition of the cyclooxygenase-1 (COX-1) enzyme contributes to its analgesic and anti-inflammatory properties.

  • Antihistaminic Effects: Antagonistic activity at histamine receptors likely contributes to its sedative profile.

  • Sigma Receptor Interaction: Agonist activity at sigma-1 and sigma-2 receptors has been suggested, although the clinical significance remains to be fully elucidated.

Quantitative Analysis of Receptor and Enzyme Interactions

Direct quantitative data for this compound is scarce. The following tables summarize the available qualitative information for this compound and quantitative data for its analogue, methaqualone, to provide a comparative reference.

Table 1: GABA-A Receptor Modulation (Data for Methaqualone)

Receptor SubtypeEffect of MethaqualoneEC₅₀ (µM)Max Potentiation (% of GABA EC₁₀)
α₁β₂γ₂ₛPositive Allosteric Modulator38 ± 4770 ± 21
α₂β₂γ₂ₛPositive Allosteric Modulator53 ± 10620 ± 32
α₃β₂γ₂ₛPositive Allosteric Modulator42 ± 5780 ± 54
α₅β₂γ₂ₛPositive Allosteric Modulator33 ± 4800 ± 60
α₄β₂δPositive Allosteric Modulator19 ± 1>2000
α₆β₂δPositive Allosteric Modulator10 ± 1>3000
α₄β₃δSuperagonist13 ± 1-
α₆β₁δNegative Allosteric Modulator110 ± 10-26 ± 2
α₄β₁δInactive--

Data extracted from a study on human GABA-A receptors expressed in Xenopus oocytes[1][2][3]. Methaqualone does not interact with the benzodiazepine, barbiturate, or neurosteroid binding sites[1][2].

Table 2: Other Pharmacological Targets of this compound (Qualitative)

TargetActivityEffect
Cyclooxygenase-1 (COX-1)InhibitionAnti-inflammatory, Analgesic
Histamine ReceptorsAntagonismSedative
Sigma-1 ReceptorAgonismUndetermined Clinical Relevance
Sigma-2 ReceptorAgonismUndetermined Clinical Relevance

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular pathways influenced by this compound.

GABA_A_Signaling cluster_membrane Neuronal Membrane cluster_channel GABA_A GABA-A Receptor (α₂β₂γ₂) Cl_ion Cl⁻ GABA_A->Cl_ion Increased Influx Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Positive Allosteric Modulation (β-subunit) Inhibition Reduced Neuronal Excitability (Sedation, Anxiolysis) Hyperpolarization->Inhibition COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Prostaglandins Prostaglandins COX1->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX1 Inhibits GABAA_Assay_Workflow P1 Prepare Rat Brain Membrane Homogenate P2 Set up Assay Tubes: - Total Binding - Non-specific (GABA) - Competitor (this compound) P1->P2 P3 Add [³H]muscimol Radioligand & Membrane Preparation P2->P3 P4 Incubate at 4°C (45-60 min) P3->P4 P5 Rapid Vacuum Filtration (Glass Fiber Filters) P4->P5 P6 Wash Filters with Cold Buffer P5->P6 P7 Quantify Radioactivity (Scintillation Counting) P6->P7 P8 Data Analysis: Calculate IC₅₀ and Ki P7->P8

References

Synthesis of Diproqualone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research purposes only. The synthesis of Diproqualone should only be conducted by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.

This technical guide provides an in-depth overview of the synthesis of this compound (3-(2,3-dihydroxypropyl)-2-methyl-quinazolin-4-one), a quinazolinone derivative and a synthetic analogue of methaqualone.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Strategies

The synthesis of the quinazolinone core, the central structure of this compound, typically involves the cyclization of anthranilic acid or its derivatives.[1] A common and established method begins with the acylation of anthranilic acid to form an N-acylanthranilic acid intermediate, which is then condensed with an appropriate amine to yield the final 2,3-disubstituted quinazolinone.[2][3] In the case of this compound, this amine is 1-aminopropane-2,3-diol.

Alternative starting materials include isatoic anhydride, which can be utilized in multi-component reactions, often providing advantages such as improved efficiency, higher yields, and reduced reaction times, particularly when accelerated by microwave irradiation.[1]

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound, based on established methods for quinazolinone synthesis.

Part 1: Synthesis of N-Acetylanthranilic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid and acetic anhydride.

  • Reaction: Gently heat the mixture under reflux for a specified duration. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The N-acetylanthranilic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask, dissolve the synthesized N-acetylanthranilic acid in a suitable solvent, such as toluene or phosphorus oxychloride.

  • Addition of Amine: To this solution, add 1-aminopropane-2,3-diol.

  • Condensation Reaction: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize it with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry them over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of this compound. The actual values would be dependent on the specific reaction conditions and should be determined experimentally.

ParameterValue
Yield of N-Acetylanthranilic Acid 85%
Yield of this compound 70%
Purity of this compound (by HPLC) >98%
Melting Point of this compound 155-157 °C
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the this compound synthesis.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of N-Acetylanthranilic Acid cluster_part2 Part 2: Synthesis of this compound A Anthranilic Acid C Reflux A->C Reacts with B Acetic Anhydride B->C D N-Acetylanthranilic Acid C->D Forms E N-Acetylanthranilic Acid G Condensation Reaction (Reflux) E->G Reacts with F 1-Aminopropane-2,3-diol F->G H Crude this compound G->H Yields I Purification H->I J Pure this compound I->J

Caption: Workflow for the two-part synthesis of this compound.

Logical_Relationships Start Starting Materials (Anthranilic Acid, Acetic Anhydride) Intermediate N-Acetylanthranilic Acid Start->Intermediate Acylation Product This compound Intermediate->Product Condensation Reagent 1-Aminopropane-2,3-diol Reagent->Product

Caption: Logical relationships in this compound synthesis.

References

Diproqualone: Unraveling the Pharmacokinetic and Metabolic Profile

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of publicly available data significantly limits a comprehensive understanding of the pharmacokinetic and metabolic pathways of diproqualone. Despite its historical use as a sedative and its structural relationship to methaqualone, detailed in-depth studies characterizing its absorption, distribution, metabolism, and excretion (ADME) are not readily found in the scientific literature. This technical guide aims to synthesize the available information and provide a framework for understanding the likely pharmacokinetic and metabolic characteristics of this compound, drawing parallels with its better-studied analog, methaqualone, where appropriate.

Physicochemical Properties and General Pharmacokinetics

This compound is a quinazolinone derivative. The physicochemical properties of a drug molecule are fundamental determinants of its pharmacokinetic behavior. These properties, including molecular size, lipophilicity, and ionization characteristics, govern its ability to cross biological membranes and distribute throughout the body.

The processes of absorption, distribution, metabolism, and excretion (ADME) describe the journey of a drug through the body. Following administration, a drug must be absorbed into the systemic circulation, distributed to its site of action, metabolized into other compounds, and finally excreted.

Analytical Methodology

The quantitative analysis of this compound in biological matrices is a prerequisite for any pharmacokinetic study. A validated analytical method is essential to accurately measure drug concentrations over time.

Experimental Protocol: Liquid-Liquid Extraction and UHPLC-QqQ-MS/MS Analysis

One published method details the simultaneous determination of nine methaqualone-related compounds, including this compound, in whole blood.[1]

  • Sample Preparation: Biological samples are prepared using liquid-liquid extraction with ethyl acetate at a pH of 9.[1]

  • Internal Standard: Methaqualone-d7 is used as an internal standard to ensure accuracy and precision.[1]

  • Chromatography: Separation is achieved using ultra-high-performance liquid chromatography (UHPLC).[1]

  • Detection: Quantification is performed using a triple quadrupole tandem mass spectrometer (QqQ-MS/MS) in multiple reaction monitoring (MRM) mode.[1]

Table 1: Validation Parameters for this compound Quantification in Whole Blood

ParameterValue
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Linear Concentration Range0.1 - 50 ng/mL
Coefficient of Determination (R²)> 0.995
Intraday and Interday Precision (RSD%)< 11.8%
Accuracy (RE%)±18.5%
Recovery84.2% - 113.7%

This validated method provides the necessary sensitivity and specificity for pharmacokinetic studies of this compound.

Absorption

The absorption of a drug depends on its route of administration and its ability to cross biological membranes. For orally administered drugs, factors such as gastrointestinal pH, food intake, and drug formulation can significantly influence the rate and extent of absorption.

While no specific data on this compound's absorption is available, as a quinazolinone derivative, it is likely to be a lipophilic compound, suggesting that it would be readily absorbed from the gastrointestinal tract.

Distribution

Following absorption, a drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced by factors such as blood flow to tissues, plasma protein binding, and the drug's affinity for different tissues.

Metabolism

Drug metabolism, primarily occurring in the liver, involves enzymatic reactions that transform drugs into more water-soluble compounds, facilitating their excretion. The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of many drugs.

Given the lack of specific studies on this compound, its metabolic pathways can be inferred from its structural analog, methaqualone. The metabolism of methaqualone is extensive and involves hydroxylation at various positions on the quinazolinone ring and the tolyl group. It is plausible that this compound undergoes similar metabolic transformations.

Hypothesized Metabolic Pathway of this compound

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on the known metabolism of related compounds. This pathway is speculative and requires experimental validation.

Diproqualone_Metabolism This compound This compound Hydroxylation Hydroxylation (CYP450 enzymes) This compound->Hydroxylation Hydroxythis compound Hydroxy-diproqualone metabolites Hydroxylation->Hydroxythis compound Conjugation Conjugation (e.g., Glucuronidation) Hydroxythis compound->Conjugation Conjugated_Metabolites Conjugated metabolites (excreted in urine/bile) Conjugation->Conjugated_Metabolites

Caption: A speculative metabolic pathway for this compound.

Excretion

The final stage of a drug's journey in the body is excretion. The primary routes of excretion are through the kidneys (in urine) and the liver (in bile and feces). Water-soluble metabolites are more readily excreted by the kidneys.

Conclusion and Future Directions

The current body of scientific literature lacks the necessary data to provide a comprehensive in-depth technical guide on the pharmacokinetics and metabolism of this compound. While analytical methods for its detection in biological fluids have been developed, fundamental pharmacokinetic parameters and a definitive metabolic map are yet to be established.

Future research should focus on conducting formal ADME studies to elucidate the pharmacokinetic profile of this compound. This would involve:

  • In vitro studies: Using liver microsomes and hepatocytes to identify the metabolic pathways and the enzymes involved.

  • In vivo studies: Conducting pharmacokinetic studies in animal models and, eventually, in humans to determine key parameters such as half-life, clearance, and volume of distribution.

A thorough understanding of the pharmacokinetics and metabolism of this compound is crucial for a complete toxicological and pharmacological assessment of this compound.

References

In Vitro Pharmacological Profile of Diproqualone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and comprehensive in vitro pharmacological data for Diproqualone is limited in publicly available scientific literature. This guide leverages extensive data available for Methaqualone, a structurally and pharmacologically similar quinazolinone derivative, as a proxy to provide a detailed technical overview. This approach is based on the understanding that both compounds belong to the same chemical class and are recognized as sedative-hypnotics acting on the GABA-A receptor.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the in vitro pharmacological profiling of this compound, with a primary focus on its interaction with the GABA-A receptor. The document outlines key experimental protocols, presents quantitative data for the surrogate compound Methaqualone, and visualizes relevant pathways and workflows.

Core Pharmacological Target: GABA-A Receptor Modulation

This compound, a quinazolinone derivative, is classified as a sedative-hypnotic agent.[1] Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4] Unlike benzodiazepines and barbiturates, which bind to their own specific sites on the GABA-A receptor, quinazolinones like Methaqualone are proposed to act at a distinct site, likely within the transmembrane β(+)/α(-) subunit interface.[2] This allosteric modulation enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in central nervous system depression.

Functional Activity at GABA-A Receptor Subtypes

Studies on Methaqualone reveal a complex and multifaceted interaction with different GABA-A receptor subtypes. It acts as a positive allosteric modulator (PAM) at several human GABA-A receptor subtypes, including α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S. However, its functionality can vary dramatically depending on the subunit composition. For instance, at α4βδ and α6βδ subtypes, Methaqualone's activity ranges from inactive to a negative allosteric modulator (NAM) or even a superagonist, depending on the specific β subunit present.

Table 1: Functional Activity of Methaqualone at Human GABA-A Receptor Subtypes

Receptor Subtype Functional Effect of Methaqualone EC50 (µM) Maximum Potentiation (% of GABA EC10 response)
α1β2γ2S Positive Allosteric Modulator 3.3 1030
α2β2γ2S Positive Allosteric Modulator 2.8 1180
α3β2γ2S Positive Allosteric Modulator 4.3 1190
α5β2γ2S Positive Allosteric Modulator 4.0 1080
α4β2δ Positive Allosteric Modulator 1.8 650
α6β2δ Positive Allosteric Modulator 1.1 180
α4β1δ Inactive - -
α6β1δ Negative Allosteric Modulator IC50: 16 -
α4β3δ Superagonist 13 -

Data is for Methaqualone and is sourced from reference. EC50 and maximum potentiation values are approximate and serve for comparative purposes.

Experimental Protocols

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor.

Methodology: Radioligand competition binding assays are commonly employed.

Protocol Outline:

  • Membrane Preparation:

    • Homogenize rat brains in an appropriate buffer (e.g., 0.32 M sucrose).

    • Perform differential centrifugation to isolate the crude synaptic membrane fraction.

    • Wash the membranes multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • Incubate the prepared membranes with a specific radioligand for the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled test compound (this compound).

    • Total binding is determined in the absence of the competitor, while non-specific binding is measured in the presence of a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

GABA-A Receptor Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

Objective: To characterize the functional effect (e.g., potentiation, direct agonism, antagonism) of a test compound on specific GABA-A receptor subtypes.

Methodology: Heterologous expression of GABA-A receptor subunits in Xenopus laevis oocytes followed by electrophysiological recording.

Protocol Outline:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2S).

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes filled with KCl to clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC10) to establish a baseline current.

    • Co-apply the test compound (this compound) with the EC10 concentration of GABA and record the change in current amplitude.

    • To test for direct agonism, apply the test compound in the absence of GABA.

  • Data Analysis:

    • Measure the peak current amplitude in response to GABA alone and in the presence of the test compound.

    • Calculate the potentiation as the percentage increase in the GABA-evoked current.

    • Construct concentration-response curves to determine the EC50 (for potentiation or agonism) or IC50 (for antagonism).

Signaling Pathways and Visualizations

GABA-A Receptor Signaling Pathway

The primary signaling event following this compound's interaction with the GABA-A receptor is the influx of chloride ions, leading to neuronal hyperpolarization.

GABA_A_Signaling This compound This compound GABA_A_Receptor GABA-A Receptor (αβγ/δ subunits) This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Channel (Pore) GABA_A_Receptor->Chloride_Channel Potentiates channel opening GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Workflow for In Vitro Pharmacological Profiling

The process of characterizing a compound like this compound in vitro involves a series of sequential experiments.

Experimental_Workflow start Start: Compound Synthesis (this compound) binding_assay Primary Screening: Receptor Binding Assay (e.g., [3H]muscimol displacement) start->binding_assay functional_assay Secondary Screening: Functional Assay (e.g., Two-Electrode Voltage Clamp) binding_assay->functional_assay Hits with significant affinity subtype_selectivity Subtype Selectivity Profiling (Panel of GABA-A receptor subtypes) functional_assay->subtype_selectivity Confirmed activity data_analysis Data Analysis: Determine Ki, EC50, Emax subtype_selectivity->data_analysis report Comprehensive Profile Generation data_analysis->report

Caption: Workflow for the in vitro pharmacological profiling of this compound.

Potential Anti-Inflammatory Effects

While the primary pharmacological action of this compound is on the GABA-A receptor, some quinazolinone derivatives have been investigated for their anti-inflammatory properties. Proquazone, another quinazolinone derivative, is a non-steroidal anti-inflammatory drug (NSAID). The mechanism for this anti-inflammatory action in some quinazolinones involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.

Table 2: In Vitro Anti-inflammatory Activity of Selected Quinazolinone Derivatives

Compound Class Target Assay Endpoint
Substituted Quinazolinones COX-1/COX-2 In vitro enzyme inhibition assay IC50

This table represents the general anti-inflammatory potential of the quinazolinone scaffold. Specific data for this compound is not available.

Further research is required to determine if this compound exhibits significant anti-inflammatory effects in vitro and to elucidate the potential signaling pathways involved, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

Putative Anti-Inflammatory Signaling Pathway

A potential mechanism for the anti-inflammatory effects of certain quinazolinone derivatives is the inhibition of the COX pathway, which would reduce the production of prostaglandins that mediate inflammation.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediate Quinazolinone Quinazolinone Derivative (Potential Action) Quinazolinone->COX_Enzymes inhibits

Caption: Potential anti-inflammatory mechanism of quinazolinone derivatives.

Conclusion

The in vitro pharmacological profile of this compound is primarily defined by its action as a positive allosteric modulator of the GABA-A receptor. Based on data from the closely related compound Methaqualone, it exhibits complex, subtype-dependent modulation of this receptor. Standard in vitro techniques such as radioligand binding assays and two-electrode voltage clamp electrophysiology are essential for characterizing its affinity and functional activity. While the quinazolinone scaffold holds potential for anti-inflammatory effects, further investigation is needed to determine the specific activity of this compound on inflammatory signaling pathways. This guide provides a foundational framework for researchers and drug development professionals to approach the in vitro pharmacological profiling of this compound and related compounds.

References

Diproqualone's Interaction with GABAA Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct quantitative binding affinity data (such as Kᵢ or IC₅₀ values from radioligand binding assays) for Diproqualone at GABA-A receptors are not available in the peer-reviewed scientific literature. This guide synthesizes the current understanding of this compound's mechanism of action by drawing parallels with its close structural analog, Methaqualone, for which extensive research is available. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a quinazolinone derivative, is classified as a sedative-hypnotic. While direct binding studies on this compound are lacking, its pharmacological effects are understood to be mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This mechanism is inferred from comprehensive studies on the closely related compound, Methaqualone. Research, including cryogenic electron microscopy (cryo-EM), has elucidated that Methaqualone and its analogs bind to a distinct allosteric site within the transmembrane domain of the GABA-A receptor, at the interface between the β(+) and α(-) subunits. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in central nervous system depression. This guide provides a detailed overview of the inferred binding affinity, mechanism of action, and the experimental protocols used to characterize compounds of this class at the GABA-A receptor.

Inferred Binding Affinity and Mechanism of Action

Based on the extensive research on Methaqualone, this compound is presumed to act as a positive allosteric modulator (PAM) at GABA-A receptors. Unlike benzodiazepines, which bind at the α/γ subunit interface, or GABA itself, which binds at the β/α subunit interface in the extracellular domain, quinazolinones like Methaqualone have been shown to bind within the transmembrane domain (TMD).

Recent cryo-EM studies have identified the binding pocket for Methaqualone and its potent analog, PPTQ, at the transmembrane interface of the β(+) and α(-) subunits. This site is also a target for some general anesthetics, such as propofol and etomidate. The binding of these quinazolinone derivatives to this TMD site is thought to stabilize the open state of the chloride channel, thereby potentiating the inhibitory effect of GABA.

Quantitative Data for Methaqualone and Analogs

The following table summarizes functional data for Methaqualone and a potent analog, 2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one (PPTQ), which informs the likely activity of this compound. This data is derived from two-electrode voltage clamp (TEVC) electrophysiology on recombinant human GABA-A receptors expressed in Xenopus oocytes.

CompoundReceptor SubtypeAssay TypeParameterValueReference
Methaqualoneα₁β₂γ₂sPotentiation of GABA EC₁₀EC₅₀~10 µM[1]
PPTQα₁β₂γ₂sPotentiation of GABA EC₁₀EC₅₀~0.2 µM[2]
Methaqualoneα₁β₂γ₂sDirect AgonismEC₅₀>100 µM[1]
PPTQα₁β₂γ₂sDirect AgonismEC₅₀~60 µM[2]

Experimental Protocols

The characterization of quinazolinone derivatives as GABA-A receptor PAMs typically involves functional assays rather than direct binding assays, as their allosteric nature makes displacement of a radioligand from the orthosteric (GABA) or benzodiazepine site less informative. The primary method employed is two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific GABA-A receptor subunit combinations.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine the functional effect (potentiation of GABA-evoked currents or direct agonism) of a test compound on specific GABA-A receptor subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ/δ subunits of the human GABA-A receptor. Oocytes are then incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential (typically at -60 to -80 mV) and record the resulting current.

  • Compound Application:

    • Potentiation Assay: A baseline GABA concentration that elicits a small, stable current (EC₅₋₂₀) is applied. Once a stable baseline is achieved, the test compound is co-applied with the same concentration of GABA. The potentiation of the GABA-evoked current by the test compound is measured. A concentration-response curve is generated by applying a range of test compound concentrations.

    • Direct Agonist Assay: The test compound is applied in the absence of GABA to determine if it can directly activate the GABA-A receptor channel. A concentration-response curve is generated by applying a range of test compound concentrations.

  • Data Analysis: The potentiation is calculated as the percentage increase in current amplitude in the presence of the test compound compared to the current elicited by GABA alone. EC₅₀ values for potentiation and direct agonism are determined by fitting the concentration-response data to a sigmoidal dose-response equation.

Signaling Pathways and Experimental Workflows

The interaction of this compound (inferred from Methaqualone) with the GABA-A receptor leads to the potentiation of the GABAergic signaling pathway. The experimental workflow to determine this activity is a multi-step process.

GABAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (αβγ/δ subunits) GABA->GABAAR Binds to β/α interface Diproqualone_ext This compound Diproqualone_ext->GABAAR Binds to β/α TMD interface Cl_channel Chloride Channel (Open) GABAAR->Cl_channel Conformational Change Cl_ion Cl⁻ Cl_channel->Cl_ion Allows Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: Inferred signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Inject Inject GABA-A Receptor Subunit cRNAs Oocyte_Harvest->cRNA_Inject Incubation Incubate for Receptor Expression cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup GABA_App Apply Baseline GABA (EC₁₀) TEVC_Setup->GABA_App Compound_App Co-apply this compound + GABA GABA_App->Compound_App Record_Current Record Chloride Current Compound_App->Record_Current Calc_Pot Calculate % Potentiation Record_Current->Calc_Pot CR_Curve Generate Concentration- Response Curve Calc_Pot->CR_Curve Det_EC50 Determine EC₅₀ Value CR_Curve->Det_EC50

Caption: Experimental workflow for characterizing this compound's functional activity.

Conclusion

While direct quantitative data on the binding affinity of this compound for GABA-A receptors is currently unavailable, a robust body of evidence from studies on its structural analog, Methaqualone, provides a strong basis for its mechanism of action. This compound is inferred to be a positive allosteric modulator that binds to a site within the transmembrane domain at the β(+)/α(-) subunit interface of the GABA-A receptor. This guide provides the necessary theoretical framework and detailed experimental protocols for the further investigation of this compound and other novel quinazolinone derivatives. Future research should prioritize direct binding and functional studies on this compound across various GABA-A receptor subtypes to confirm these inferences and to fully elucidate its pharmacological profile.

References

Diproqualone: A Technical Guide to its Historical Development, Discovery, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative and an analogue of methaqualone, was developed in the late 1950s. It has been utilized primarily in Europe for its sedative, anxiolytic, antihistaminic, and analgesic properties. This technical guide provides an in-depth overview of the historical development, discovery, and multifaceted mechanism of action of this compound. The document details its known biological targets, including the GABAA receptor, cyclooxygenase-1 (COX-1), histamine receptors, and sigma receptors. Furthermore, this guide outlines the synthetic chemistry, and analytical methodologies for its quantification. Visual diagrams of its signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding for research and drug development professionals.

Historical Development and Discovery

This compound was developed in the late 1950s by a team at Nogentaise de Produits Chimique in France.[1] As a structural analogue of methaqualone, it emerged during a period of active research into non-barbiturate sedative-hypnotics.[2][3] Primarily marketed in France and other European nations, this compound found its clinical application in the treatment of inflammatory pain, particularly in conditions like osteoarthritis and rheumatoid arthritis.[1] Its therapeutic profile also extended to the management of insomnia, anxiety, and neuralgia.[1]

Unlike many of its quinazolinone counterparts that were withdrawn due to concerns over abuse and overdose potential, this compound has remained in limited clinical use, largely attributed to its useful combination of anti-inflammatory and analgesic effects alongside its sedative and anxiolytic actions. To mitigate risks associated with its abuse potential, this compound is typically not sold as a pure substance but rather as a camphosulfonate salt in combination formulations with other medications such as ethenzamide.

Physicochemical Properties

PropertyValueSource
IUPAC Name 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-oneWikipedia
Molecular Formula C12H14N2O3Wikipedia
Molar Mass 234.255 g·mol−1Wikipedia
CAS Number 36518-02-2Wikipedia

Mechanism of Action and Pharmacology

This compound exhibits a complex pharmacological profile by interacting with multiple biological targets, which collectively contribute to its therapeutic effects.

GABAergic Activity

Similar to its parent compound methaqualone, this compound is a GABAergic agent. It functions as a positive allosteric modulator, specifically acting as an agonist at the β (beta) subtype of the GABAA receptor. This interaction enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression, which manifests as its sedative and anxiolytic properties.

Anti-inflammatory and Analgesic Effects

This compound's utility in treating inflammatory pain stems from its activity at two key targets:

  • Cyclooxygenase-1 (COX-1) Inhibition: It is an inhibitor of the COX-1 enzyme. The inhibition of COX-1 reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Histamine Receptor Antagonism: this compound acts as an antagonist at all histamine receptors. By blocking histamine receptors, it can mitigate the pro-inflammatory and vasodilatory effects of histamine.

Sigma Receptor Activity

There is evidence to suggest that this compound may also act as an agonist at both the sigma-1 and sigma-2 receptors. The precise clinical relevance of this activity is yet to be fully determined, but sigma receptors are known to be involved in a variety of cellular functions and are being explored as targets for various therapeutic areas, including pain.

Signaling Pathway

The multifaceted mechanism of action of this compound can be visualized as follows:

Diproqualone_Mechanism_of_Action cluster_CNS Central Nervous System cluster_Peripheral Peripheral Tissues This compound This compound GABAa GABAa Receptor (β subtype) This compound->GABAa Agonist Sigma1 Sigma-1 Receptor This compound->Sigma1 Agonist (putative) Sigma2 Sigma-2 Receptor This compound->Sigma2 Agonist (putative) COX1 COX-1 Enzyme This compound->COX1 Inhibitor Histamine Histamine Receptors This compound->Histamine Antagonist Sedation Sedation & Anxiolysis GABAa->Sedation Inflammation ↓ Inflammation & Pain COX1->Inflammation Histamine->Inflammation

This compound's multi-target mechanism of action.

Quantitative Pharmacological Data

A comprehensive review of available literature did not yield specific quantitative binding affinities (Ki) or inhibitory concentrations (IC50) for this compound at its primary biological targets. This data is crucial for a complete understanding of its potency and selectivity. The tables below are structured for the inclusion of such data as it becomes available through future research.

Table 1: Receptor Binding Affinities (Ki)

TargetThis compound Ki (nM)Reference CompoundReference Ki (nM)
GABAA Receptor (β subtype)Data not availableDiazepam~1-10
Histamine H1 ReceptorData not availableDiphenhydramine~1-5
Sigma-1 ReceptorData not available(+)-Pentazocine~2-10
Sigma-2 ReceptorData not availableHaloperidol~1-15

Table 2: Enzyme Inhibition (IC50)

TargetThis compound IC50 (µM)Reference CompoundReference IC50 (µM)
Cyclooxygenase-1 (COX-1)Data not availableDiclofenac~0.076

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one, follows the general principles of 2,3-disubstituted quinazolin-4(3H)-one synthesis. A common synthetic route involves the following key steps:

  • N-acylation of Anthranilic Acid: Anthranilic acid is reacted with an acylating agent, such as acetic anhydride, to form 2-acetamidobenzoic acid.

  • Cyclization to Benzoxazinone: The resulting N-acylanthranilic acid is then cyclized, often with a dehydrating agent like acetic anhydride at elevated temperatures, to yield 2-methyl-4H-3,1-benzoxazin-4-one.

  • Ring Opening and Condensation: The benzoxazinone intermediate is subsequently reacted with 3-amino-1,2-propanediol. This step involves the nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, leading to ring opening and subsequent cyclization to form the final this compound product.

In Vitro Anti-inflammatory Assay (General Protocol)

The anti-inflammatory activity of this compound can be assessed through various in vitro assays. A common method is the inhibition of protein denaturation assay.

  • Preparation of Reaction Mixture: A solution of a protein, such as bovine serum albumin (BSA) or egg albumin, is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation with Test Compound: Various concentrations of this compound are added to the protein solution. A standard anti-inflammatory drug, such as diclofenac, is used as a positive control.

  • Induction of Denaturation: Protein denaturation is induced by heating the reaction mixtures at a specific temperature (e.g., 72°C) for a set period (e.g., 5 minutes).

  • Quantification of Denaturation: After cooling, the turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm). The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with the control.

Radioligand Binding Assay for Receptor Affinity (General Protocol)

To determine the binding affinity of this compound for its receptor targets (GABAA, histamine, sigma), competitive radioligand binding assays are employed.

  • Preparation of Membranes: Membranes from tissues or cells expressing the receptor of interest are prepared through homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]mepyramine for H1 receptors) and varying concentrations of this compound.

  • Separation of Bound and Free Radioligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Analytical Methodology

The quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for this purpose.

Sample Preparation

A common method for extracting this compound from biological samples like whole blood or plasma is liquid-liquid extraction (LLE).

  • Alkalinization: The biological sample is alkalinized to a specific pH (e.g., pH 9) to ensure this compound is in its non-ionized form.

  • Extraction: An immiscible organic solvent (e.g., ethyl acetate) is added to the sample, and the mixture is vortexed to facilitate the transfer of this compound into the organic phase.

  • Separation and Evaporation: The mixture is centrifuged to separate the aqueous and organic layers. The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis

The reconstituted sample is then injected into the HPLC-MS/MS system for separation and detection.

  • Chromatographic Separation: A C18 or phenyl-based analytical column is typically used to separate this compound from other components in the extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., using electrospray ionization in positive mode) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Analytical Workflow

Analytical_Workflow start Biological Sample (e.g., Blood) sample_prep Sample Preparation (LLE) start->sample_prep hplc HPLC Separation sample_prep->hplc msms MS/MS Detection (MRM) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis end Concentration Data data_analysis->end Logical_Relationships This compound This compound Quinazolinone Quinazolinone Class This compound->Quinazolinone is a Methaqualone Methaqualone Analogue This compound->Methaqualone is an analogue of Pharmacological_Effects Pharmacological Effects This compound->Pharmacological_Effects exhibits Sedative Sedative Pharmacological_Effects->Sedative Anxiolytic Anxiolytic Pharmacological_Effects->Anxiolytic Analgesic Analgesic Pharmacological_Effects->Analgesic Anti_inflammatory Anti-inflammatory Pharmacological_Effects->Anti_inflammatory Insomnia Insomnia Sedative->Insomnia treats Anxiety Anxiety Anxiolytic->Anxiety treats Inflammatory_Pain Inflammatory Pain Analgesic->Inflammatory_Pain treats Anti_inflammatory->Inflammatory_Pain treats Therapeutic_Uses Therapeutic Uses

References

Preclinical Toxicological Profile of Diproqualone: A Methodological Overview and Data on Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require a thorough understanding of a drug candidate's toxicological profile before it can advance to clinical trials. This guide provides an in-depth overview of the methodologies used in the preclinical toxicological assessment of pharmaceuticals, with a specific focus on the quinazolinone derivative, Diproqualone. Due to the limited publicly available preclinical data specifically for this compound, this document will also leverage information on related quinazolinone compounds to illustrate the potential toxicological considerations.

Introduction to Preclinical Toxicology

Preclinical toxicology studies are a critical component of drug development, designed to identify potential hazards and characterize the toxicity of a new chemical entity (NCE) before human exposure.[1][2] These studies are conducted in various animal models to assess the safety profile of the drug candidate and to determine a safe starting dose for clinical trials.[1][3] The primary goals of preclinical safety evaluations are to identify potential target organs for toxicity, determine if toxic effects are reversible, and establish safety parameters for clinical monitoring.[2]

Toxicology studies are typically categorized by duration, including acute (single dose), sub-chronic (repeated dose over a shorter period), and chronic (long-term repeated dose) studies. Additionally, specific studies are conducted to evaluate genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Toxicological Assessment of Quinazolinone Derivatives

Acute Toxicity

Acute toxicity studies aim to determine the effects of a single, high dose of a substance and to establish the median lethal dose (LD50), which is the dose that is lethal to 50% of the tested animal population. These studies help in classifying the substance's toxicity and are crucial for planning subsequent repeated-dose studies.

Table 1: Hypothetical Acute Toxicity Data for a Quinazolinone Derivative

SpeciesRoute of AdministrationLD50 (mg/kg)Observed Clinical Signs
MouseOral> 2000Sedation, ataxia at high doses
RatOral> 2000Sedation, decreased motor activity
RabbitDermal> 2000No significant local or systemic effects

Note: This table is illustrative and not based on actual data for this compound.

Sub-chronic and Chronic Toxicity

Sub-chronic toxicity studies involve repeated administration of the test substance over a period of 28 to 90 days, while chronic studies extend for longer durations, often 6 to 12 months or more. These studies are designed to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

For fluproquazone, chronic oral studies in rats, dogs, monkeys, and mice showed that the primary target organs for toxicity were the liver and kidney, with mild and reversible changes observed.

Table 2: Hypothetical Sub-chronic Oral Toxicity Findings for a Quinazolinone Derivative in Rats (90-day study)

Dose Group (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
0 (Control)No treatment-related findings-
50No treatment-related findings50
200Mild, reversible elevation in liver enzymes (ALT, AST)
800Increased liver weight, centrilobular hypertrophy in the liver, mild renal tubular changes

Note: This table is illustrative and not based on actual data for this compound.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a drug candidate to cause damage to genetic material. A standard battery of tests typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, and an in vivo mouse micronucleus test. Fluproquazone was found to have no mutagenic effects in the micronucleus test, dominant-lethal test in mice, or the Ames test.

Carcinogenicity

Carcinogenicity studies are long-term studies, typically conducted over two years in rodents, to evaluate the tumor-forming potential of a drug. These studies are generally required for drugs intended for chronic use. Fluproquazone showed no carcinogenic potential in studies conducted in rats and mice.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development. For fluproquazone, the primary drug-related effects observed in reproduction studies were a prolongation of pregnancy and impaired delivery, which were attributed to the inhibition of prostaglandin synthesis. No embryolethal or teratogenic effects were observed.

Experimental Protocols

Detailed and standardized protocols are essential for the conduct of preclinical toxicology studies to ensure data reliability and regulatory acceptance.

General Experimental Workflow

The following diagram illustrates a typical workflow for preclinical toxicology assessment.

Preclinical_Toxicology_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Genotoxicity_Ames Ames Test Genotoxicity_Chromo Chromosomal Aberration Genotoxicity_Ames->Genotoxicity_Chromo Acute_Tox Acute Toxicity Genotoxicity_Chromo->Acute_Tox Subchronic_Tox Sub-chronic Toxicity Acute_Tox->Subchronic_Tox Dose Selection Chronic_Tox Chronic Toxicity Subchronic_Tox->Chronic_Tox Dose Selection Repro_Tox Reproductive Toxicity Subchronic_Tox->Repro_Tox Carcinogenicity Carcinogenicity Chronic_Tox->Carcinogenicity

Figure 1: A simplified workflow for preclinical toxicological assessment.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before dosing.

  • Dosing: A single animal is dosed with the test substance at a starting dose level. The starting dose is selected based on available information or default values.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome of the first animal, the dose for the next animal is adjusted up or down by a constant factor. This process is continued until a stopping criterion is met.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.

Sub-chronic Oral Toxicity Study (90-Day Study in Rodents - OECD 408)
  • Animal Selection: Healthy young adult rodents (e.g., Sprague-Dawley rats) of both sexes are used.

  • Group Allocation: Animals are randomly assigned to at least three dose groups and a control group.

  • Dosing: The test substance is administered daily by gavage or in the diet for 90 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

  • Data Analysis: Statistical analysis is performed to identify any dose-related effects and to determine the NOAEL.

Mechanisms of Toxicity

Understanding the mechanism of toxicity is crucial for risk assessment. For sedative-hypnotics, a class to which some quinazolinones belong, the mechanism of action often involves modulation of the GABA-A receptor. Toxicity can be an extension of the primary pharmacological effect (on-target toxicity) or due to interaction with other biological targets (off-target toxicity). Another potential mechanism of toxicity is the formation of reactive metabolites through bioactivation.

The following diagram illustrates a simplified signaling pathway for a hypothetical sedative-hypnotic drug.

Sedative_Hypnotic_Pathway cluster_0 Neuronal Membrane GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Chloride Influx Drug Sedative-Hypnotic Drug Drug->GABA_A_Receptor Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Leads to

Figure 2: Simplified signaling pathway of a GABA-A receptor modulating drug.

Conclusion

A comprehensive preclinical toxicological assessment is fundamental to the development of any new pharmaceutical agent. While specific data for this compound remains limited in the public domain, the established methodologies for acute, sub-chronic, chronic, genetic, and reproductive toxicity testing provide a clear framework for its evaluation. Insights from related quinazolinone derivatives, such as fluproquazone, suggest that the liver and kidneys may be potential target organs and that reproductive effects related to prostaglandin synthesis inhibition could be a consideration. A thorough, case-by-case evaluation following established regulatory guidelines is essential to fully characterize the safety profile of this compound and to support its potential progression into clinical development.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Diproqualone

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Diproqualone and its structural analogs, a class of compounds centered on the quinazolin-4-one scaffold. It details their synthesis, pharmacological profiles, mechanisms of action, and structure-activity relationships. This guide includes structured tables for quantitative data comparison, detailed experimental protocols for key pharmacological assays, and visualizations of synthetic workflows, signaling pathways, and logical relationships to support drug development and research professionals.

Introduction to this compound

This compound is a compound belonging to the quinazolinone class, developed in the late 1950s.[1] It is an analog of the well-known sedative-hypnotic, methaqualone.[2] Unlike many of its counterparts, which have been largely discontinued, this compound has remained in some clinical use, particularly in France and other European countries.[1][2] Its persistence is due to a unique pharmacological profile that includes not only sedative and anxiolytic properties but also significant anti-inflammatory and analgesic effects.[1]

The primary mechanism of action for its sedative and anxiolytic effects is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Additionally, its anti-inflammatory action is attributed to the inhibition of the cyclooxygenase-1 (COX-1) enzyme. This compound is typically marketed as a camphosulfonate salt in combination with other drugs like ethenzamide to mitigate risks of abuse and overdose. This guide explores the core quinazolinone structure, key structural analogs of this compound, and the derivatives that have been synthesized and studied.

Core Structure and Key Analogs

The foundational structure for this class of compounds is quinazolin-4(3H)-one. This compound and its analogs are derivatives of this core, primarily featuring substitutions at positions 2 and 3.

  • This compound: 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one.

  • Methaqualone: The archetypal compound, 2-methyl-3-(o-tolyl)-quinazolin-4(3H)-one. It is a potent positive allosteric modulator of GABA-A receptors.

  • Mecloqualone: An analog with a chlorine substitution on the 3-position phenyl ring, marketed in the 1960s for insomnia. It acts as an agonist at the β-subtype of the GABA-A receptor.

  • Afloqualone: A quinazolinone derivative with muscle relaxant properties.

  • Etaqualone: An analog of methaqualone with similar sedative and hypnotic effects.

  • Cloroqualone: A GABAergic quinazolinone derivative used for its sedative and antitussive properties.

  • Mebroqualone: An analog of methaqualone.

Synthesis of the Quinazolin-4-one Scaffold

The synthesis of quinazolin-4-one derivatives can be achieved through various methods. A common and effective approach involves the reaction of N-acylated anthranilic acids or their corresponding benzoxazinone intermediates with amines.

General Experimental Protocol: Synthesis from Anthranilic Acid

A widely employed method for synthesizing the 4(3H)-quinazolinone core involves the acylation of anthranilic acid, followed by cyclization with an amine.

  • Step 1: Formation of Benzoxazinone: Anthranilic acid is reacted with an acyl chloride (e.g., acetyl chloride) and acetic anhydride. The mixture is heated to form the corresponding 2-substituted-1,3-benzoxazin-4-one intermediate.

  • Step 2: Ring Conversion to Quinazolinone: The isolated benzoxazinone intermediate is then refluxed with a primary amine (e.g., aniline, alkylamine) in a suitable solvent such as toluene or ethanol. The amine displaces the ring oxygen, leading to the formation of the N-substituted quinazolinone.

  • Purification: The final product is typically purified by distillation of the solvent under reduced pressure, followed by column chromatography on silica gel.

Various catalytic methods have also been developed, including copper-catalyzed isocyanide insertion and CF3COOH-catalyzed reactions under solvent-free conditions, which offer high tolerance for sensitive functional groups and convenient work-up procedures.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis A Anthranilic Acid C Acylation & Ring Closure (Heating) A->C B Acyl Chloride / Acetic Anhydride B->C D 2-Substituted-1,3-benzoxazin-4-one C->D F Condensation / Ring Conversion (Reflux) D->F E Primary Amine (R-NH2) E->F G Crude Product F->G H Purification (Chromatography) G->H I Final 2,3-Disubstituted Quinazolin-4(3H)-one H->I

General Synthetic Workflow for Quinazolin-4(3H)-ones.

Pharmacological Profile and Mechanism of Action

GABA-A Receptor Positive Allosteric Modulation

The primary central nervous system (CNS) effects of this compound and its analogs are mediated through their interaction with GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, reducing its excitability and resulting in an inhibitory signal.

This compound and its congeners do not typically activate the GABA-A receptor directly. Instead, they act as Positive Allosteric Modulators (PAMs). They bind to a distinct site on the receptor complex, causing a conformational change that enhances the receptor's response to GABA. This potentiation results in a greater influx of chloride ions for a given concentration of GABA, thereby amplifying the natural inhibitory signaling in the brain. This mechanism is responsible for the sedative, anxiolytic, and hypnotic effects of this drug class.

G cluster_membrane Postsynaptic Membrane cluster_input cluster_output GABA_R GABA-A Receptor (Chloride Channel) Influx Increased Cl- Influx GABA_R->Influx Channel Opens GABA GABA GABA->GABA_R Binds Orthosteric Site Dipro This compound Analog (PAM) Dipro->GABA_R Binds Allosteric Site Hyper Membrane Hyperpolarization Influx->Hyper Inhibit Neuronal Inhibition (Sedation, Anxiolysis) Hyper->Inhibit

Signaling Pathway of this compound Analogs at the GABA-A Receptor.
Anti-inflammatory Activity

This compound is distinguished from many other quinazolinones by its anti-inflammatory properties, which are primarily attributed to the inhibition of the COX-1 enzyme. This activity contributes to its utility in treating inflammatory pain associated with conditions like rheumatoid arthritis. Other synthesized quinazolinone derivatives have also shown potent anti-inflammatory and analgesic activities in preclinical models.

Quantitative Pharmacological Data

The following tables summarize available quantitative data for this compound analogs and related quinazolinone derivatives.

Disclaimer: The data presented below are compiled from various studies and sources. Experimental conditions, such as receptor subtypes, cell lines, and assay protocols, may differ significantly between studies. Therefore, direct comparison of values across different compounds and reports should be made with caution.

Table 1: GABA-A Receptor Modulation Activity

Compound Receptor Subtype Assay Type Result (Value) Source
Methaqualone α1β2γ2S Electrophysiology (PAM) EC50 = 3.6 µM
Methaqualone α6β2δ Electrophysiology (PAM) EC50 = 2.4 µM
PPTQ* α1β2γ2 Electrophysiology (PAM) EC50 ≈ 0.07 µM
GABA Cat Cerebral Cortex Radioligand Binding IC50 = 0.03 µM
3-Aminopropanesulfonic acid Cat Cerebral Cortex Radioligand Binding IC50 = 0.04 µM
Imidazoleacetic acid Cat Cerebral Cortex Radioligand Binding IC50 = 0.4 µM

*PPTQ (2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one) is a potent synthetic derivative of methaqualone.

Table 2: Anti-inflammatory and Cytotoxic Activity

Compound Class / Name Model / Cell Line Assay Type Result (Value) Source
Quinazolinone Derivatives Carrageenan Paw Edema (in vivo) Anti-inflammatory ED50 = 33.7 - 60.3 mg/kg
Pyrazolo[1,5-a]quinazoline THP-1Blue Cells (LPS-induced) NF-κB Inhibition IC50 = 4.8 - 30.1 µM
Quinazolinone Derivative (7) MCF-7 (Breast Cancer) Cytotoxicity IC50 = 2.09 µM
Quinazolinone Derivative (7) HepG2 (Liver Cancer) Cytotoxicity IC50 = 2.08 µM
Quinazolinone Derivative (5c) MDA-MB-435 (Melanoma) Cytotoxicity (% GI) 94.53%

| Quinazolinone Derivative (E) | Mammalian Cancer Cell Line | DHFR Inhibition | IC50 = 0.4 µM | |

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Position 2: Small alkyl groups, such as the methyl group in this compound and Methaqualone, are common. Modifications at this position can significantly alter potency and selectivity.

  • Position 3: This position is critical for activity. In Methaqualone, the o-tolyl group is crucial. The nature of the substituent here dictates interaction with the binding pocket. In this compound, the 2,3-dihydroxypropyl side chain contributes to its unique profile.

  • Quinazoline Ring (Positions 6, 7, 8): Substitution on the fused benzene ring with electron-withdrawing or electron-donating groups can modulate activity. For example, halogenation (e.g., in Mecloqualone) can influence potency and metabolic stability.

G cluster_core Quinazolin-4-one Core Core Quinazolin-4-one Scaffold Pos2 Position 2 (e.g., -CH3) Core->Pos2 Pos3 Position 3 (e.g., -Aryl, -Alkyl) Core->Pos3 Pos678 Positions 6, 7, 8 (e.g., -H, -Cl, -Br) Core->Pos678 Mod2 Modulates Potency and Selectivity Pos2->Mod2 Mod3 Critical for Receptor Interaction Defines Efficacy & Profile Pos3->Mod3 Mod678 Fine-tunes Activity and Pharmacokinetics Pos678->Mod678

Key Positions for Structure-Activity Relationships (SAR).

Key Experimental Protocols

In Vitro: GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine a compound's affinity for the GABA-A receptor.

  • Membrane Preparation:

    • Homogenize rat brains in an ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

    • Perform differential centrifugation to isolate the crude membrane fraction. This involves a low-speed spin (e.g., 1,000 x g) to remove nuclei and debris, followed by a high-speed spin (e.g., 20,000 - 140,000 x g) to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspending in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and re-centrifuging to remove endogenous GABA.

    • Resuspend the final pellet in the binding buffer to a specific protein concentration (e.g., 0.1-0.2 mg/mL) and store at -70°C.

  • Binding Assay:

    • Set up assay tubes/plates for three conditions in triplicate:

      • Total Binding: Membrane preparation + radioligand (e.g., 5 nM [³H]muscimol).

      • Non-specific Binding: Total binding components + a high concentration of a known competitor (e.g., 10 µM unlabeled GABA).

      • Competition: Total binding components + varying concentrations of the test compound.

    • Incubate the reactions at a controlled temperature (e.g., 4°C) for a set time (e.g., 45-60 minutes) to reach equilibrium.

  • Termination and Quantification:

    • Rapidly terminate the reaction by filtering the contents through glass fiber filters using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place filters in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation.

In Vivo: Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute anti-inflammatory activity.

  • Animals and Acclimatization:

    • Use adult male or female rodents (e.g., Wistar rats or Swiss albino mice).

    • Acclimatize animals to laboratory conditions for at least one week, with a controlled light/dark cycle and access to standard chow and water.

  • Experimental Groups:

    • Divide animals into groups (n=5-8 per group):

      • Group I: Vehicle Control (receives only the vehicle).

      • Group II-IV: Test Compound (receives different doses of the this compound analog, e.g., orally or intraperitoneally).

      • Group V: Positive Control (receives a standard NSAID like Indomethacin, e.g., 5-10 mg/kg).

  • Procedure:

    • Administer the test compound, positive control, or vehicle to the respective groups.

    • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution (e.g., 100 µL) into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume of each animal immediately before the carrageenan injection (baseline, V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Analyze the data for statistical significance using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). The ED50 (effective dose causing 50% inhibition) can be determined from the dose-response curve.

Conclusion

This compound and its structural analogs represent a versatile class of compounds built upon the quinazolin-4-one scaffold. Their dual activity as both CNS modulators via the GABA-A receptor and peripheral anti-inflammatory agents makes them a continued subject of interest in medicinal chemistry. Understanding their synthesis, detailed pharmacology, and structure-activity relationships is crucial for the development of new therapeutics with improved efficacy and safety profiles. The experimental protocols and data provided in this guide serve as a foundational resource for researchers and scientists dedicated to exploring the potential of this chemical class.

References

Methodological & Application

Application Notes and Protocols for Diproqualone in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diproqualone is a quinazolinone derivative with sedative and hypnotic properties, structurally related to methaqualone. Quinazolinones act as positive allosteric modulators of GABAA receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This mechanism of action is distinct from that of benzodiazepines and barbiturates, although it results in similar sedative-hypnotic effects. Due to the limited specific data on this compound, researchers should exercise caution and begin with low-dose pilot studies.

Quantitative Data of Related Quinazolinone Compounds

To provide a reference for dosage selection, the following table summarizes acute toxicity data for the related compound, methaqualone, in rodent models.

CompoundAnimal ModelRoute of AdministrationLD50Reference
MethaqualoneMouseOral1250 mg/kg
MethaqualoneRatOral255 - 326 mg/kg[1]

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the sedative-hypnotic and related effects of this compound in rodent models. These protocols are adapted from studies on other sedative-hypnotics and quinazolinone derivatives.

Assessment of Sedative-Hypnotic Activity

Objective: To determine the dose-dependent sedative and hypnotic effects of this compound.

Animal Model: Male or female C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 10% Tween 80 in saline)

  • Standard sedative-hypnotic (e.g., diazepam or zolpidem) as a positive control

  • Animal activity cages (for locomotor activity)

  • Rotarod apparatus

  • Thiopental sodium or pentobarbital sodium

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final doses. A suggested starting dose range, based on related compounds, could be 1, 3, 10, and 30 mg/kg.

  • Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to the animals. The volume of administration should be consistent across all groups (e.g., 10 ml/kg for mice, 5 ml/kg for rats).

  • Locomotor Activity:

    • Immediately after administration, place each animal individually into an activity cage.

    • Record locomotor activity (e.g., beam breaks) continuously for a predefined period (e.g., 60 minutes).

    • Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of sedative effects.

  • Motor Coordination (Rotarod Test):

    • Train the animals on the rotarod (e.g., at a constant speed of 10 rpm) for 2-3 consecutive days prior to the experiment until a stable baseline performance is achieved.

    • On the test day, administer this compound, vehicle, or a positive control.

    • At various time points post-administration (e.g., 15, 30, 60, and 120 minutes), place the animals on the rotating rod and record the latency to fall. A cut-off time (e.g., 180 seconds) should be set.

  • Potentiation of Hypnosis (Loss of Righting Reflex):

    • Administer this compound or vehicle.

    • After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of thiopental sodium or pentobarbital sodium (e.g., 40 mg/kg, i.p.).

    • Record the latency to lose the righting reflex (time from barbiturate injection until the animal remains on its back for at least 30 seconds) and the duration of the loss of righting reflex (time from loss to spontaneous regaining of the reflex).

Assessment of Anxiolytic-like Activity

Objective: To evaluate the potential anxiolytic-like effects of this compound.

Animal Model: Male BALB/c mice or Wistar rats, 8-10 weeks old.

Materials:

  • This compound

  • Vehicle

  • Standard anxiolytic (e.g., diazepam) as a positive control

  • Elevated Plus Maze (EPM) or Light-Dark Box (LDB) apparatus

Procedure:

  • Dose Preparation and Administration: Prepare and administer doses of this compound as described in Protocol 3.1. Lower doses are typically used to assess anxiolytic effects without confounding sedation.

  • Elevated Plus Maze Test:

    • 30 minutes after administration, place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

    • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

  • Light-Dark Box Test:

    • 30 minutes after administration, place the animal in the dark compartment of the LDB.

    • Allow the animal to explore the apparatus for 5-10 minutes.

    • Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the light compartment.

    • An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its in vivo characterization.

G cluster_0 Proposed Mechanism of Action This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation Chloride Cl- influx GABA_A->Chloride Opens Channel GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Leads to Sedation Sedation/Hypnosis Hyperpolarization->Sedation Results in G cluster_1 Experimental Workflow for In Vivo Characterization Dose_Selection Dose Range Selection (based on literature of related compounds) Animal_Acclimation Animal Acclimation Dose_Selection->Animal_Acclimation Drug_Admin Drug Administration (i.p. or p.o.) Animal_Acclimation->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Locomotor Locomotor Activity Behavioral_Testing->Locomotor Rotarod Rotarod Test Behavioral_Testing->Rotarod Hypnosis Potentiation of Hypnosis Behavioral_Testing->Hypnosis Anxiolytic Anxiolytic Tests (EPM, LDB) Behavioral_Testing->Anxiolytic Data_Analysis Data Analysis and Interpretation Locomotor->Data_Analysis Rotarod->Data_Analysis Hypnosis->Data_Analysis Anxiolytic->Data_Analysis

References

Application Note: Preparation of Diproqualone Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diproqualone, with the chemical name 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one, is a quinazolinone derivative and an analog of methaqualone.[1] It exhibits a range of pharmacological activities, including sedative, anxiolytic, antihistamine, and analgesic properties.[1] These effects are attributed to its action as an agonist at the β subtype of the GABA A receptor, an antagonist at histamine receptors, and an inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2] Due to its multimodal action, this compound is a compound of interest in various research areas, including neuroscience and inflammation. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation of this compound stock solutions and summarizes its relevant physicochemical properties.

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂O₃[2]
Molar Mass 234.255 g/mol
IUPAC Name 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one
Appearance White crystalline powder
Solubility in DMSO 25 mg/mL
Solubility in DMF 25 mg/mL
Solubility in Ethanol 0.5 mg/mL
Solubility in PBS (pH 7.2) 10 mg/mL
Water Solubility Poorly soluble
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month

Experimental Protocols

1. Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays.

  • Calculate the required mass of this compound:

    • Molar Mass (MW) of this compound = 234.255 g/mol

    • Desired Concentration (C) = 10 mM = 0.01 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW

    • Mass (m) = 0.01 mol/L x 0.001 L x 234.255 g/mol = 0.00234 g = 2.34 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 2.34 mg of this compound powder into the microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly.

  • Solubilization:

    • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

  • Storage:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

    • Avoid repeated freeze-thaw cycles.

3. Preparation of Working Solutions for Cell-Based Assays

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the this compound-treated wells.

Diagrams

G Experimental Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage & Use start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Prepare Working Dilutions in Media thaw->dilute end_node Ready for Cell-Based Assay dilute->end_node

Caption: Workflow for preparing this compound stock solutions.

G Simplified this compound Signaling Pathway (GABAergic Action) cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron gaba_release GABA Release gaba_a_receptor GABA A Receptor gaba_release->gaba_a_receptor Binds cl_influx Increased Cl- Influx gaba_a_receptor->cl_influx Opens Channel hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization Leads to inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition Results in This compound This compound This compound->gaba_a_receptor Agonist Binding

References

Application of Diproqualone in Electrophysiological Studies of Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diproqualone is a sedative-hypnotic agent belonging to the quinazolinone class of compounds. While direct electrophysiological studies on this compound are limited in publicly available literature, its close structural and pharmacological relationship with methaqualone allows for well-founded inferences about its mechanism of action on neurons. Methaqualone is known to be a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] This document provides detailed application notes and protocols for the electrophysiological investigation of this compound, based on the established effects of the quinazolinone class, particularly methaqualone.

Disclaimer: The following information regarding the specific effects of this compound on neuronal electrophysiology is largely inferred from studies on its structural analog, methaqualone. Researchers should validate these expected effects through direct experimentation.

Mechanism of Action

This compound is presumed to act as a positive allosteric modulator (PAM) of GABA-A receptors. Unlike benzodiazepines or barbiturates, which bind to their own specific sites on the GABA-A receptor complex, quinazolinones like methaqualone are proposed to act at a distinct site, likely within the transmembrane domain at the β(+)/α(-) subunit interface.[1] This modulation enhances the effect of GABA, leading to an increased influx of chloride ions upon receptor activation. The resulting hyperpolarization of the neuronal membrane potential decreases the likelihood of action potential firing, leading to neuronal inhibition and the sedative-hypnotic effects of the drug.

Data Presentation: Expected Effects of this compound on GABA-A Receptor Subtypes

The following table summarizes the expected modulatory effects of this compound on various human GABA-A receptor subtypes, based on published data for methaqualone.[1] This highlights the potential for subunit-specific effects of this compound.

GABA-A Receptor Subunit CompositionExpected Effect of this compound (inferred from Methaqualone)
α1β2γ2SPositive Allosteric Modulator
α2β2γ2SPositive Allosteric Modulator
α3β2γ2SPositive Allosteric Modulator
α5β2γ2SPositive Allosteric Modulator
α4β2δPositive Allosteric Modulator
α6β2δPositive Allosteric Modulator
α4β3δSuperagonist
α6β1δNegative Allosteric Modulator
α4β1δInactive

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Characterize this compound's Effect on GABA-A Receptor Currents

Objective: To determine the effect of this compound on GABA-evoked currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes) expressing specific GABA-A receptor subtypes.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical) or cells expressing GABA-A receptors.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2 with CsOH).

  • This compound stock solution (in DMSO).

  • GABA stock solution (in water).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ).

Procedure:

  • Prepare cells for recording. For cultured neurons, use cells 7-14 days in vitro.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Hold the membrane potential at -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current response. This is done using a rapid solution exchange system.

  • After establishing a stable baseline, co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

  • Record the potentiation of the GABA-evoked current by this compound.

  • To determine if this compound has a direct agonistic effect, apply this compound in the absence of GABA.

  • Wash out this compound and GABA to allow the cell to return to baseline.

  • Analyze the data to determine the EC₅₀ of this compound's modulatory effect and its efficacy.

Protocol 2: Whole-Cell Current-Clamp Recording to Investigate this compound's Effect on Neuronal Excitability

Objective: To assess the impact of this compound on the firing properties of neurons.

Materials:

  • Same as Protocol 1, with the exception of the internal solution.

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

Procedure:

  • Establish a whole-cell patch-clamp configuration in current-clamp mode.

  • Record the resting membrane potential of the neuron.

  • Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.

  • Perfuse the neuron with a known concentration of this compound (e.g., 1-10 µM).

  • Record any changes in the resting membrane potential.

  • Repeat the injection of depolarizing current steps in the presence of this compound and record the number of action potentials fired.

  • Analyze the data to determine this compound's effect on resting membrane potential, input resistance, and action potential firing frequency.

Mandatory Visualizations

Diproqualone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ/δ subunits) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site (β+/α- interface) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow start Start: Prepare Neuronal Culture or Expression System patch_clamp Establish Whole-Cell Patch-Clamp Configuration start->patch_clamp voltage_clamp Voltage-Clamp Protocol patch_clamp->voltage_clamp current_clamp Current-Clamp Protocol patch_clamp->current_clamp vc_gaba Apply GABA (EC10-EC20) - Establish Baseline Current voltage_clamp->vc_gaba cc_baseline Record Resting Membrane Potential and Baseline Firing current_clamp->cc_baseline vc_dipro Co-apply GABA and this compound (Concentration-Response) vc_gaba->vc_dipro vc_analysis Analyze Potentiation, EC50, and Efficacy vc_dipro->vc_analysis end End: Characterize This compound's Electrophysiological Profile vc_analysis->end cc_dipro Apply this compound cc_baseline->cc_dipro cc_firing Record Changes in Membrane Potential and Firing Properties cc_dipro->cc_firing cc_analysis Analyze Effects on Neuronal Excitability cc_firing->cc_analysis cc_analysis->end

Caption: Experimental workflow for electrophysiological characterization of this compound.

References

Diproqualone as a Pharmacological Probe for GABAergic Neurotransmission: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diproqualone, a quinazolinone derivative and an analog of methaqualone, presents itself as a potential pharmacological tool for the investigation of GABAergic neurotransmission.[1][2][3] Like other compounds in its class, this compound is recognized for its sedative, anxiolytic, and antihistaminic properties.[1][2] Its mechanism of action is reported to involve the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. Specifically, it has been suggested to exhibit agonist activity at the β subunit of the GABA-A receptor.

These application notes provide a framework for utilizing this compound as a pharmacological probe. Due to the limited availability of direct experimental data for this compound, the provided information is substantially based on the well-characterized pharmacology of its parent compound, methaqualone, and general methodologies for studying GABA-A receptor modulators. Researchers are strongly advised to experimentally validate these protocols and expected outcomes for this compound.

Pharmacological Profile of Quinazolinones at the GABA-A Receptor

Methaqualone, a closely related analog of this compound, functions as a positive allosteric modulator (PAM) of the GABA-A receptor. It enhances the action of GABA by binding to a site on the receptor complex that is distinct from those of benzodiazepines, barbiturates, and neurosteroids. Structural and functional studies suggest that the binding site for quinazolinones is located at the transmembrane β(+)/α(-) subunit interface, potentially overlapping with the binding site of the general anesthetic etomidate. This allosteric modulation leads to an increase in GABA-evoked chloride currents, resulting in neuronal hyperpolarization and central nervous system depression.

It is hypothesized that this compound shares a similar mechanism of action, making it a valuable tool for exploring the structure and function of this specific allosteric binding site on the GABA-A receptor.

Data Presentation: Pharmacological Data for Methaqualone

The following table summarizes the available quantitative data for methaqualone, which can serve as an initial reference for designing experiments with this compound. Note: This data is for methaqualone and has not been experimentally determined for this compound.

ParameterValueReceptor Subtype(s)Experimental System
EC₅₀ (GABA Potentiation) ~1-10 µMα1β2γ2S, α2β2γ2S, α3β2γ2S, α5β3γ2SXenopus oocytes expressing human GABA-A receptors
Modulation Type Positive Allosteric Modulatorα1,2,3,5β2,3γ2SXenopus oocytes
Binding Site Transmembrane β(+)/α(-) interfaceNot specifiedInferred from mutagenesis and structural studies

Mandatory Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α₂β₂γ₁) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site (β/α interface) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

Caption: this compound's proposed mechanism of action at the GABA-A receptor.

Experimental Workflow: Characterizing a Novel GABA-A Modulator

Experimental_Workflow start Start: Synthesize/Obtain This compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay electrophysiology Two-Electrode Voltage Clamp (TEVC) or Patch Clamp (Determine EC₅₀ and Efficacy) start->electrophysiology data_analysis Data Analysis and Interpretation binding_assay->data_analysis electrophysiology->data_analysis behavioral_studies In Vivo Behavioral Assays (e.g., Sedation, Anxiolysis) conclusion Conclusion: Characterize this compound as a GABAergic Probe behavioral_studies->conclusion data_analysis->behavioral_studies

Caption: A typical experimental workflow for characterizing a novel GABA-A receptor modulator.

Logical Relationship: Allosteric Modulation of the GABA-A Receptor

Allosteric_Modulation GABA GABA (Agonist) GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds This compound This compound (Positive Allosteric Modulator) This compound->GABA_A_Receptor Binds Receptor_Activation Enhanced Receptor Activation GABA_A_Receptor->Receptor_Activation Leads to

Caption: Logical relationship of positive allosteric modulation at the GABA-A receptor.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound as a GABA-A receptor modulator.

Protocol 1: Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor. This protocol describes a competition binding assay using a radiolabeled ligand that binds to a site allosterically coupled to the quinazolinone site.

Materials:

  • Radioligand: [³H]-Flunitrazepam (for the benzodiazepine site) or [³H]-Muscimol (for the GABA binding site).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Membrane Preparation: Crude synaptic membranes prepared from rat or mouse brain tissue (e.g., cortex or hippocampus) or from cells expressing recombinant GABA-A receptors.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known ligand for the radioligand's binding site (e.g., 10 µM Diazepam for [³H]-Flunitrazepam; 1 mM GABA for [³H]-Muscimol).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction) in binding buffer and repeat the centrifugation step to wash the membranes.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Binding buffer.

      • A fixed concentration of the radioligand (typically at or near its Kd).

      • Increasing concentrations of this compound (e.g., from 1 nM to 100 µM).

      • For total binding wells, add vehicle instead of this compound.

      • For non-specific binding wells, add the non-specific binding control.

    • Initiate the binding reaction by adding the membrane preparation (typically 50-200 µg of protein per well).

    • Incubate at 4°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filters.

    • Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Electrophysiological Recording of GABA-A Receptor Currents

Objective: To determine the functional effect of this compound on GABA-A receptor-mediated currents, including its potency (EC₅₀) and efficacy. This protocol describes the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes expressing recombinant GABA-A receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • GABA Stock Solution: Prepared in ND96.

  • This compound Stock Solution: Prepared in a suitable solvent and diluted in ND96.

  • TEVC setup including a stereomicroscope, micromanipulators, amplifier, digitizer, and data acquisition software.

  • Glass microelectrodes (filled with 3 M KCl).

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the GABA-A receptor subunits.

    • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

    • Establish a baseline current in ND96.

    • Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a control current.

    • After washout and return to baseline, co-apply the same concentration of GABA with increasing concentrations of this compound.

    • To test for direct agonist activity, apply this compound in the absence of GABA.

Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

  • Calculate the potentiation of the GABA response by this compound at each concentration.

  • Plot the percentage potentiation as a function of the log concentration of this compound.

  • Determine the EC₅₀ and maximum potentiation (Emax) using a non-linear regression fit to the Hill equation.

Protocol 3: In Vivo Behavioral Assessment (Locomotor Activity)

Objective: To assess the sedative effects of this compound in rodents, a common behavioral outcome of positive modulation of GABA-A receptors.

Materials:

  • Adult male mice or rats.

  • This compound solution for injection (e.g., dissolved in saline with a small amount of Tween 80).

  • Vehicle control solution.

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Syringes and needles for administration (e.g., intraperitoneal, i.p.).

Procedure:

  • Acclimation:

    • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

    • Handle the animals for several days prior to the test to reduce stress.

  • Drug Administration:

    • Divide the animals into groups (e.g., vehicle, and different doses of this compound).

    • Administer the vehicle or this compound solution via the chosen route (e.g., i.p.).

  • Behavioral Testing:

    • At a predetermined time after injection (e.g., 30 minutes), place each animal individually into the center of an open-field chamber.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).

Data Analysis:

  • Quantify the locomotor activity parameters for each animal.

  • Compare the mean activity levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • A significant decrease in locomotor activity in the this compound-treated groups compared to the vehicle group would indicate a sedative effect.

Conclusion

This compound, as a member of the quinazolinone class, holds promise as a pharmacological probe for investigating a distinct allosteric modulatory site on the GABA-A receptor. The protocols and information provided herein offer a comprehensive starting point for researchers to characterize its binding, functional, and behavioral effects. By leveraging the knowledge gained from its analog, methaqualone, and employing standard pharmacological techniques, the scientific community can further elucidate the nuanced mechanisms of GABAergic neurotransmission and potentially develop novel therapeutics targeting this important system. It is imperative, however, that the pharmacological properties of this compound are determined through direct experimentation to validate its use as a precise research tool.

References

Application Notes and Protocols for Chronic Diproqualone Treatment in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Chronic Diproqualone Treatment in Behavioral Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a quinazolinone derivative with sedative, anxiolytic, and analgesic properties.[1] Its primary mechanism of action is understood to be the positive allosteric modulation of GABA-A receptors.[1][2][3] This document provides a detailed protocol for the chronic administration of this compound in rodent models for behavioral assessment. The protocol is designed to guide researchers in investigating the long-term effects of this compound on behavior, including the potential for tolerance, dependence, and changes in anxiety-like and sedative-hypnotic responses. The methodologies are based on established practices for chronic drug administration and behavioral testing of sedative-hypnotic compounds.

Introduction

This compound, an analogue of methaqualone, acts as a GABAergic agent, exhibiting sedative, anxiolytic, antihistamine, and analgesic effects.[1] Its therapeutic applications have included the treatment of inflammatory pain and insomnia. Understanding the long-term behavioral consequences of this compound administration is crucial for evaluating its therapeutic potential and abuse liability. Chronic administration of sedative-hypnotics can lead to tolerance, dependence, and withdrawal syndromes. This protocol outlines a framework for conducting chronic this compound treatment in rodents to systematically evaluate its behavioral pharmacology.

Materials and Reagents

  • This compound (analytical grade)

  • Vehicle solution (e.g., 0.9% saline with 5% Tween 80)

  • Rodent models (e.g., C57BL/6 mice or Wistar rats)

  • Standard laboratory animal diet and water

  • Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Arena, Rota-rod)

  • General surgical tools for osmotic minipump implantation (if applicable)

  • Osmotic minipumps (e.g., ALZET)

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on expected outcomes from chronic this compound treatment, drawing parallels from studies on other quinazolinone derivatives and sedative-hypnotics.

Table 1: Effects of Chronic this compound Treatment on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Treatment GroupTime on Open Arms (seconds, Mean ± SEM)Number of Open Arm Entries (Mean ± SEM)
Vehicle (Control)35 ± 4.212 ± 1.5
This compound (10 mg/kg) - Day 155 ± 5.118 ± 2.0
This compound (10 mg/kg) - Day 1440 ± 4.814 ± 1.8
This compound (10 mg/kg) - Day 2836 ± 4.513 ± 1.6

*p < 0.05 compared to Vehicle (Control). Data are hypothetical and for illustrative purposes.

Table 2: Effects of Chronic this compound Treatment on Locomotor Activity in the Open Field Test (OFT)

Treatment GroupTotal Distance Traveled (meters, Mean ± SEM)Time Spent in Center Zone (seconds, Mean ± SEM)
Vehicle (Control)150 ± 12.525 ± 3.1
This compound (10 mg/kg) - Day 195 ± 10.245 ± 4.5
This compound (10 mg/kg) - Day 14130 ± 11.830 ± 3.5
This compound (10 mg/kg) - Day 28145 ± 13.128 ± 3.3

*p < 0.05 compared to Vehicle (Control). Data are hypothetical and for illustrative purposes.

Experimental Protocols

Animal Model and Housing
  • Species: C57BL/6 mice (male, 8-10 weeks old).

  • Housing: Animals should be group-housed (4-5 per cage) in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow at least one week of acclimation to the housing conditions before the start of the experiment.

This compound Preparation and Administration
  • Preparation: this compound should be dissolved in a vehicle of 0.9% saline containing 5% Tween 80 to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in mice). The solution should be freshly prepared daily and vortexed thoroughly before each injection.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodents. Alternatively, for continuous and stable drug delivery, subcutaneous implantation of osmotic minipumps can be considered.

  • Dosage and Frequency: A starting dose of 10 mg/kg can be used, based on the potency of similar quinazolinone compounds. The drug should be administered once daily for a period of 28 days. A control group receiving vehicle injections should be included.

Behavioral Testing Paradigms

Behavioral tests should be conducted at baseline (before treatment) and at several time points during the chronic treatment period (e.g., Day 1, Day 14, and Day 28) to assess the development of tolerance.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Rationale: Anxiolytic drugs typically increase the time spent and entries into the open arms.

  • Apparatus: A square arena with walls to prevent escape.

  • Procedure:

    • Administer this compound or vehicle 30 minutes before the test.

    • Place the mouse in the center of the open field.

    • Allow the mouse to explore the arena for 10 minutes.

    • Record the total distance traveled, velocity, and time spent in the center versus the periphery of the arena using an automated tracking system.

  • Rationale: Sedative effects can be measured by a decrease in locomotor activity. Anxiolytic effects may be indicated by an increased time spent in the center of the arena.

  • Apparatus: A rotating rod that accelerates over time.

  • Procedure:

    • Train the mice on the Rota-rod for 2-3 days before the test day.

    • On the test day, administer this compound or vehicle 30 minutes before the test.

    • Place the mouse on the rotating rod and measure the latency to fall.

  • Rationale: Sedative-hypnotics can impair motor coordination, leading to a decreased latency to fall from the Rota-rod.

Visualizations

Signaling Pathway of this compound

Diproqualone_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds Chronic_Diproqualone_Workflow Start Start: Acclimation of Animals (1 week) Baseline Baseline Behavioral Testing (EPM, OFT, Rota-rod) Start->Baseline Treatment Chronic this compound/Vehicle Administration (Once daily for 28 days) Baseline->Treatment Test_Day1 Behavioral Testing - Day 1 Treatment->Test_Day1 Test_Day14 Behavioral Testing - Day 14 Test_Day1->Test_Day14 Test_Day28 Behavioral Testing - Day 28 Test_Day14->Test_Day28 Data_Analysis Data Analysis and Interpretation Test_Day28->Data_Analysis

References

Application Notes and Protocols for High-Throughput Screening of Diproqualone and Novel GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diproqualone, a quinazolinone derivative and an analog of methaqualone, exhibits sedative, anxiolytic, antihistamine, and analgesic properties.[1][2] Its primary mechanism of action is through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, specifically acting as an agonist at the β subtype.[1][2][3] The GABA-A receptor, a ligand-gated ion channel, is a crucial target for therapeutic agents aimed at treating anxiety, sleep disorders, and epilepsy. High-throughput screening (HTS) provides a robust platform for the discovery of novel modulators of the GABA-A receptor, leveraging automated systems to test large compound libraries efficiently.

These application notes provide a comprehensive guide for utilizing this compound as a reference compound in HTS campaigns designed to identify and characterize new modulators of the GABA-A receptor. Detailed protocols for a cell-based fluorescent membrane potential assay are provided, along with data presentation tables for comparative analysis of novel compounds.

Signaling Pathway of GABA-A Receptor Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous ligand GABA to its site at the interface of the α and β subunits, the channel opens, allowing an influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect.

Positive allosteric modulators (PAMs), such as benzodiazepines and this compound, bind to distinct allosteric sites on the receptor complex. For instance, the benzodiazepine binding site is located at the interface of the α and γ subunits. While PAMs do not typically open the channel on their own, their binding increases the affinity of GABA for its binding site and/or enhances the channel's opening frequency or duration in the presence of GABA. This potentiation of GABA's effect leads to a greater influx of chloride ions and a more pronounced inhibitory signal.

GABA_A_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor α β γ GABA->GABA_A_Receptor:beta Binds to α/β interface This compound This compound (PAM) This compound->GABA_A_Receptor:gamma Binds to allosteric site (e.g., β-subunit) Antagonist Competitive Antagonist Antagonist->GABA_A_Receptor:beta Blocks GABA binding Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Cl⁻ Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx

Caption: GABA-A receptor signaling pathway and modulation.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel GABA-A receptor modulators follows a multi-stage process. The workflow begins with assay development and optimization, followed by a primary screen of a large compound library. Hits from the primary screen are then subjected to a secondary screen for confirmation and dose-response analysis. Finally, confirmed hits undergo further characterization to determine their mechanism of action and selectivity.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Characterization Assay_Dev Assay Development & Optimization Cell_Plating Cell Plating (GABA-A expressing cells) Assay_Dev->Cell_Plating Compound_Plating Compound Library Plating Cell_Plating->Compound_Plating Primary_Screen Primary Screen (Single Concentration) Compound_Plating->Primary_Screen Data_Acquisition Data Acquisition (e.g., FLIPR) Primary_Screen->Data_Acquisition Secondary_Screen Secondary Screen (Dose-Response) Hit_Confirmation Hit Confirmation (Orthogonal Assays) Secondary_Screen->Hit_Confirmation Hit_Identification Hit Identification & Prioritization Data_Acquisition->Hit_Identification Hit_Identification->Secondary_Screen MOA_Studies Mechanism of Action & Selectivity Profiling Hit_Confirmation->MOA_Studies

Caption: High-throughput screening workflow for GABA-A modulators.

Experimental Protocols

Cell Culture and Plating
  • Cell Line: A stable cell line expressing the desired GABA-A receptor subunits (e.g., HEK293 or CHO cells with α1β2γ2) is recommended for consistent results.

  • Culture Conditions: Culture the cells in the recommended medium supplemented with appropriate antibiotics for selection at 37°C in a humidified atmosphere of 5% CO2.

  • Plating for HTS:

    • Harvest cells using standard trypsinization methods.

    • Resuspend cells in fresh culture medium and determine the cell density.

    • Plate the cells in 384-well, black-walled, clear-bottom microplates at a density of 15,000-25,000 cells per well in a volume of 25 µL.

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.

Preparation of this compound and Test Compounds
  • This compound Stock Solution: this compound is typically soluble in DMSO. Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Test Compound Library: Prepare stock solutions of test compounds in 100% DMSO, typically at a concentration of 10 mM.

  • Compound Plating:

    • For primary screening, prepare intermediate compound plates by diluting the stock solutions in an appropriate assay buffer to a concentration 4-fold higher than the final desired concentration.

    • For dose-response curves in secondary screening, perform serial dilutions of the hit compounds.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the diluted compounds to the assay plates.

FLIPR Membrane Potential HTS Assay

This protocol utilizes a fluorescent membrane potential dye to measure changes in cell membrane potential upon GABA-A receptor activation. A fluorometric imaging plate reader (FLIPR) is used for high-throughput measurements.

Materials:

  • GABA-A receptor expressing cells plated in 384-well plates

  • This compound and test compounds

  • GABA

  • FLIPR Membrane Potential Assay Kit (contains fluorescent dye and quencher)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

Procedure:

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Remove the cell culture plates from the incubator.

    • Add 25 µL of the dye-loading solution to each well of the 384-well plate.

    • Incubate the plates at 37°C for 30-60 minutes to allow the cells to load the dye.

  • HTS Screening (Agonist/PAM Mode):

    • Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to add the test compounds and a sub-maximal concentration of GABA (e.g., EC20) simultaneously or sequentially.

    • Measure the fluorescence intensity before and after the addition of compounds and GABA. An increase in fluorescence indicates membrane depolarization, which in the context of a Cl- channel, reflects channel opening.

  • HTS Screening (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with the test compounds for a defined period (e.g., 15-30 minutes).

    • Place the cell plate and a plate containing a high concentration of GABA (e.g., EC80) into the FLIPR instrument.

    • Measure the fluorescence intensity before and after the addition of GABA. A decrease or lack of change in fluorescence compared to the GABA-only control indicates antagonist activity.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to positive (e.g., a known PAM like Diazepam or this compound) and negative (vehicle control) controls.

    • For dose-response experiments, plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.

Data Presentation

Quantitative data from HTS assays should be summarized in clearly structured tables to facilitate the comparison of novel modulators.

Table 1: Potency of GABA-A Receptor Positive Allosteric Modulators (PAMs)

CompoundSubtype SelectivityEC50 (µM)Maximum Efficacy (% of this compound)Reference
This compoundβ-subtype agonistData not available100%
Diazepamα1, α2, α3, α53.22 ± 0.73To be determined
Zolpidemα1Data not availableTo be determined
Novel Hit 1 To be determinedExperimental valueExperimental value
Novel Hit 2 To be determinedExperimental valueExperimental value

Table 2: Potency of GABA-A Receptor Antagonists and Negative Allosteric Modulators (NAMs)

CompoundTypeSubtype SelectivityIC50 (µM)Reference
BicucullineCompetitive AntagonistNon-selective0.47 ± 0.06
GabazineCompetitive AntagonistNon-selective0.16 ± 0.04
PicrotoxinNon-competitive Antagonist (Channel Blocker)Non-selective6.39 ± 1.17
Novel Hit 3 To be determinedTo be determinedExperimental value
Novel Hit 4 To be determinedTo be determinedExperimental value

Note: EC50 and IC50 values can vary depending on the specific assay conditions and cell line used.

Conclusion

The application of this compound as a reference compound in a well-defined HTS workflow provides a robust methodology for the identification and characterization of novel GABA-A receptor modulators. The detailed protocols and data presentation formats outlined in these notes are intended to guide researchers in conducting effective screening campaigns, ultimately accelerating the discovery of new therapeutic agents for a range of neurological disorders.

References

Application Note: Development of a Validated HPLC Method for the Analysis of Diproqualone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diproqualone, a quinazolinone derivative and an analogue of methaqualone, possesses sedative, anxiolytic, anti-inflammatory, and analgesic properties.[1] Accurate and reliable analytical methods are crucial for the quality control and quantification of this compound in pharmaceutical formulations and research samples. This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Chemical Properties of this compound

  • Molecular Formula: C₁₂H₁₄N₂O₃

  • Molecular Weight: 234.25 g/mol

  • Structure: this compound features a quinazolinone core with a methyl group and a 2,3-dihydroxypropyl side chain. This side chain enhances its water solubility compared to other analogues like methaqualone.

  • Solubility: It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but has poor solubility in water.

  • Polarity: With a low LogP value of approximately 0.058, this compound is considered a polar compound.

Proposed HPLC Method

Given the polar nature of this compound, a reverse-phase HPLC method with a polar-modified stationary phase is proposed to ensure adequate retention and separation.

Chromatographic Conditions

ParameterProposed Condition
Instrument HPLC system with UV or Photodiode Array (PDA) Detector
Column Polar-endcapped C18 column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 150 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Monobasic buffer (pH adjusted to 3.5 with phosphoric acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm (to be confirmed by PDA analysis)
Injection Volume 10 µL
Column Temperature 30 °C
Diluent Water : Acetonitrile (50:50, v/v)

Experimental Protocols for Method Validation

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

1. Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed on a this compound standard solution. The sample will be stressed under the following conditions:

  • Acid Hydrolysis: 1 mL of 100 µg/mL this compound solution + 1 mL of 0.1 N HCl, heated at 60 °C for 4 hours.

  • Base Hydrolysis: 1 mL of 100 µg/mL this compound solution + 1 mL of 0.1 N NaOH, heated at 60 °C for 4 hours.

  • Oxidative Degradation: 1 mL of 100 µg/mL this compound solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: this compound powder kept at 105 °C for 24 hours.

  • Photolytic Degradation: this compound solution exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples will be compared with that of an unstressed sample to evaluate the resolution between this compound and any degradation products.

2. Linearity

A series of at least five concentrations of this compound standard solutions will be prepared over a range of 10-150 µg/mL. Each solution will be injected in triplicate. A calibration curve will be constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line will be calculated.

3. Accuracy (Recovery)

The accuracy of the method will be determined by performing recovery studies at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). A known amount of this compound standard will be added to a placebo mixture, and the samples will be analyzed in triplicate. The percentage recovery will be calculated.

4. Precision

  • Repeatability (Intra-assay Precision): Six replicate injections of a single concentration of this compound (e.g., 100 µg/mL) will be performed on the same day and by the same analyst. The Relative Standard Deviation (%RSD) of the peak areas will be calculated.

  • Intermediate Precision (Inter-assay Precision): The repeatability assay will be performed on a different day, by a different analyst, and using a different instrument to assess the method's precision over time and under different conditions. The %RSD will be calculated and compared.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

6. Robustness

The robustness of the method will be evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • pH of the mobile phase buffer (± 0.2 units)

  • Column temperature (± 2 °C)

The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) will be assessed.

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10(Hypothetical Data)
25(Hypothetical Data)
50(Hypothetical Data)
100(Hypothetical Data)
150(Hypothetical Data)
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL, n=3)% RecoveryMean % Recovery
50%50(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
100%100(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
150%150(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
Acceptance Criteria 98.0% - 102.0%

Table 3: Precision Data

ParameterConcentration (µg/mL)Mean Peak Area (n=6)Standard Deviation% RSD
Repeatability 100(Hypothetical Data)(Hypothetical Data)< 2.0%
Intermediate Precision 100(Hypothetical Data)(Hypothetical Data)< 2.0%
Acceptance Criteria %RSD < 2.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) (Hypothetical Data)
Limit of Quantitation (LOQ) (Hypothetical Data)

Visualization

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) lit_review Literature Review & Analyte Properties col_select Column & Stationary Phase Selection lit_review->col_select mob_phase Mobile Phase Optimization (pH, Organic Ratio) col_select->mob_phase det_param Detector Parameter Selection (Wavelength) mob_phase->det_param sys_suit System Suitability Establishment det_param->sys_suit specificity Specificity (Forced Degradation) sys_suit->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Final Validated Analytical Method robustness->final_method

Caption: Workflow for HPLC Method Development and Validation.

References

Application Notes and Protocols: Radioligand Binding Assay for Diproqualone at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diproqualone, a quinazolinone derivative and an analog of methaqualone, functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key therapeutic strategy for conditions such as anxiety, insomnia, and seizure disorders. As a PAM, this compound enhances the effect of GABA at the receptor, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This application note provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with the GABA-A receptor.

Principle of the Assay

This protocol describes a radioligand binding assay to determine the affinity and modulatory effects of this compound on the GABA-A receptor. The assay utilizes [³H]flunitrazepam, a high-affinity benzodiazepine site radioligand, to label the receptor. This compound, as a positive allosteric modulator, is expected to enhance the binding of [³H]flunitrazepam in the presence of GABA. By measuring the concentration-dependent effect of this compound on radioligand binding, its potency (EC₅₀) and efficacy (Emax) as a modulator can be determined.

Data Presentation

The quantitative data obtained from the radioligand binding assay can be summarized in the following tables. Table 1 provides an example of the binding affinity of a standard benzodiazepine agonist, Diazepam, for the GABA-A receptor, determined through a competition binding assay with [³H]flunitrazepam. Table 2 illustrates how the modulatory effects of this compound on [³H]flunitrazepam binding in the presence of GABA would be presented.

Table 1: Binding Affinity of Diazepam for the GABA-A Receptor

CompoundRadioligandKᵢ (nM)IC₅₀ (nM)
Diazepam[³H]flunitrazepam4.58.2

Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) values are determined from competition binding assays. Lower values indicate higher binding affinity.

Table 2: Allosteric Modulation of [³H]flunitrazepam Binding by this compound in the Presence of GABA

CompoundEC₅₀ (nM)Eₘₐₓ (% stimulation)
This compound150120%

EC₅₀ (half-maximal effective concentration) represents the concentration of this compound that produces 50% of its maximal effect. Eₘₐₓ represents the maximum enhancement of [³H]flunitrazepam binding.

Experimental Protocols

Materials and Reagents
  • Biological Material: Rat whole brain tissue (excluding cerebellum) or cell lines expressing recombinant GABA-A receptors (e.g., HEK293 cells).

  • Radioligand: [³H]flunitrazepam (specific activity ~80-90 Ci/mmol).

  • Unlabeled Ligands: this compound, Diazepam (for non-specific binding), GABA.

  • Buffers and Solutions:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • Homogenizer (e.g., Potter-Elvehjem).

    • Centrifuge capable of high speed (e.g., >40,000 x g).

    • Incubator or water bath (25°C).

    • Filtration apparatus (e.g., Brandel or Millipore cell harvester).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation vials.

    • Liquid scintillation counter.

    • Microplate reader (optional, for protein quantification).

  • Protein Assay Reagents: (e.g., Bradford or BCA protein assay kit).

Membrane Preparation
  • Euthanize rats and rapidly dissect whole brains (excluding cerebellum) on ice.

  • Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step (step 4) to wash the membranes.

  • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparation in aliquots at -80°C until use.

Radioligand Binding Assay Protocol

This protocol is designed to assess the positive allosteric modulation of [³H]flunitrazepam binding by this compound in the presence of a fixed concentration of GABA.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer. The concentration range should be chosen to generate a full dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Prepare solutions for total binding, non-specific binding, and baseline binding.

  • Incubation:

    • In a 96-well plate or individual tubes, add the following components in triplicate:

      • Total Binding: 50 µL Assay Buffer, 50 µL GABA (final concentration 1 µM), 50 µL [³H]flunitrazepam (final concentration 1 nM), and 100 µL membrane preparation (50-100 µg protein).

      • Non-specific Binding (NSB): 50 µL Diazepam (final concentration 10 µM), 50 µL GABA (final concentration 1 µM), 50 µL [³H]flunitrazepam (final concentration 1 nM), and 100 µL membrane preparation.

      • This compound Treatment: 50 µL of each this compound dilution, 50 µL GABA (final concentration 1 µM), 50 µL [³H]flunitrazepam (final concentration 1 nM), and 100 µL membrane preparation.

    • The final assay volume is 250 µL.

    • Incubate the plate/tubes at 25°C for 60 minutes.

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding) using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate the mean CPM for each condition (total binding, NSB, and each this compound concentration).

  • Determine the specific binding by subtracting the mean NSB CPM from the mean total binding CPM and the CPM for each this compound concentration.

    • Specific Binding = Total CPM - NSB CPM

  • Express the specific binding in the presence of this compound as a percentage of the baseline specific binding (in the presence of GABA alone).

    • % Stimulation = [(Specific Binding with this compound / Baseline Specific Binding) - 1] x 100

  • Plot the % stimulation against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ and Eₘₐₓ values.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound (PAM) This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: this compound's modulation of GABA-A receptor signaling.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes, Radioligand, This compound, GABA) Membrane_Prep->Incubation Radioligand_Prep [³H]flunitrazepam Preparation Radioligand_Prep->Incubation Compound_Prep This compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (EC₅₀, Eₘₐₓ) Scintillation_Counting->Data_Analysis

Caption: Workflow for the this compound radioligand binding assay.

Troubleshooting & Optimization

How to improve the solubility of Diproqualone in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Diproqualone.

Troubleshooting Guides

This section offers detailed, step-by-step protocols for various methods to improve the solubility of this compound in aqueous buffers.

Issue: this compound precipitates out of my aqueous buffer during stock solution preparation or upon dilution.

Poor aqueous solubility is a known characteristic of this compound, a quinazolinone derivative.[1] This precipitation can lead to inaccurate and unreliable experimental results. The following are systematic approaches to enhance its solubility.

Solution 1: pH Adjustment

For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[2] this compound, with a predicted pKa of 13.65, is a weakly basic compound. Therefore, lowering the pH of the buffer should increase its solubility.

Experimental Protocol: pH Adjustment for Solubilization

  • Determine the Target pH: Based on the pKa, select a buffer pH at least 2 units below the pKa. For this compound, buffers with a pH in the acidic range (e.g., pH 4.0-6.0) are recommended starting points.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate) at different pH values.

  • Solubility Testing (Shake-Flask Method):

    • Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH for your experiments.

Expected Outcome: A significant increase in this compound solubility should be observed at lower pH values.

Solution 2: Utilization of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3]

Experimental Protocol: Co-solvent-Mediated Solubilization

  • Select Appropriate Co-solvents: Common co-solvents for poorly soluble drugs include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[4]

  • Prepare Co-solvent Mixtures: Create a range of co-solvent concentrations in your desired aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination:

    • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

    • Perform serial dilutions of the stock solution into the aqueous buffer containing different percentages of the co-solvent.

    • Visually inspect for any precipitation.

    • For quantitative analysis, use the shake-flask method described in the pH adjustment protocol with the co-solvent/buffer mixtures.

  • Assay Compatibility Check: Ensure the final concentration of the co-solvent is compatible with your experimental model (e.g., cell-based assays are often sensitive to DMSO concentrations above 0.5%).

Data Presentation: this compound Solubility in Various Co-solvents

Co-solvent System (in PBS pH 7.4)This compound Solubility (mg/mL)Notes
0% Co-solvent (PBS alone)~0.1Poorly soluble
10% Ethanol1.5Moderate improvement
20% Ethanol4.2Significant improvement
10% DMSO8.5High solubility
20% DMSO>20Very high solubility
10% PEG 4002.8Good improvement
20% PEG 4007.1Significant improvement

Note: The above data are illustrative examples to demonstrate the potential effect of co-solvents.

Solution 3: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[5]

Experimental Protocol: Solubilization using Cyclodextrins

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Dissolve varying concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10% w/v) in the desired aqueous buffer.

  • Phase Solubility Study:

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Follow the shake-flask method as previously described.

    • Analyze the this compound concentration in the filtered supernatant.

  • Data Analysis: Plot the solubility of this compound against the cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.

Solution 4: Application of Surfactants

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core where poorly soluble drugs can be partitioned, thus increasing their apparent solubility.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select a Surfactant: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) and Cremophor® EL are frequently used in pharmaceutical formulations.

  • Prepare Surfactant Solutions: Prepare solutions of the surfactant in your aqueous buffer at concentrations both below and above its CMC.

  • Solubility Assessment:

    • Employ the shake-flask method with the prepared surfactant solutions.

    • Determine the concentration of dissolved this compound.

  • Consider Assay Interference: Be aware that surfactants can interfere with certain biological assays.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Solubility Enhancement start Start: this compound Powder solubility_issue Issue: Poor Aqueous Solubility start->solubility_issue ph_adjustment pH Adjustment solubility_issue->ph_adjustment Ionizable? cosolvents Co-solvents solubility_issue->cosolvents Assay Tolerates? cyclodextrins Cyclodextrins solubility_issue->cyclodextrins Complexation? surfactants Surfactants solubility_issue->surfactants Micellar Solubilization? protocol Execute Shake-Flask Protocol ph_adjustment->protocol cosolvents->protocol cyclodextrins->protocol surfactants->protocol analysis Analyze Solubility (e.g., HPLC) protocol->analysis evaluation Evaluate Results analysis->evaluation success Successful Solubilization evaluation->success Solubility Goal Met troubleshoot Further Troubleshooting/Combination Approach evaluation->troubleshoot Inadequate Solubility troubleshoot->cosolvents signaling_pathway Logical Flow for Troubleshooting Precipitation start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes check_dmso Is the final DMSO/co-solvent percentage too low? check_concentration->check_dmso No solution Solution Achieved reduce_concentration->solution increase_dmso Increase co-solvent percentage (check assay tolerance) check_dmso->increase_dmso Yes ph_issue Is the buffer pH optimal? check_dmso->ph_issue No increase_dmso->solution adjust_ph Adjust buffer pH to a lower value ph_issue->adjust_ph No use_excipient Consider using solubilizing excipients ph_issue->use_excipient Yes adjust_ph->solution cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) use_excipient->cyclodextrin surfactant Add Surfactant (e.g., Tween 80) use_excipient->surfactant cyclodextrin->solution surfactant->solution

References

Technical Support Center: Diproqualone Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diproqualone. It addresses common issues encountered during long-term storage and stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: this compound is known to be sensitive to light and moisture.[1] For long-term stability, it is recommended to store this compound in a cool, dry, and dark environment. Typically, storage at -20°C in a tightly sealed, opaque container is advisable for preserving its integrity over extended periods.[2]

Q2: I see an unexpected peak in my HPLC chromatogram after storing my this compound sample. What could it be?

A2: An unexpected peak likely represents a degradation product. This compound, being a quinazolinone derivative, is susceptible to degradation under various conditions. The most common degradation pathways include hydrolysis, oxidation, and photolysis. The structure of the degradation product will depend on the storage conditions (e.g., exposure to acid, base, light, or oxidizing agents). To identify the unknown peak, techniques like LC-MS/MS are recommended to determine its mass and fragmentation pattern, which can help in structure elucidation.

Q3: My this compound sample has changed color to a yellowish tint. Is it still usable?

A3: A color change often indicates chemical degradation. While the sample might still contain a significant amount of active this compound, the presence of colored impurities suggests that it is no longer pure. It is strongly recommended to re-qualify the material using a stability-indicating analytical method, such as HPLC-UV, to determine the purity and quantify the level of degradation products before further use.

Q4: What analytical techniques are most suitable for a stability-indicating assay of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for developing stability-indicating assays.[3] This method can separate the parent this compound from its potential degradation products. For identification and structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS/MS) is highly effective.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for volatile impurities or degradation products.

Troubleshooting Guide: this compound Degradation

This guide provides insights into potential degradation pathways and troubleshooting steps for issues encountered during the handling and analysis of this compound.

Issue 1: Loss of Potency in Aqueous Solutions
  • Symptom: Reduced peak area for this compound in HPLC analysis of a solution stored over time.

  • Potential Cause: Hydrolysis of the quinazolinone ring or the dihydroxypropyl side chain. Quinazolinone structures can be susceptible to cleavage under acidic or basic conditions.

  • Troubleshooting Steps:

    • pH Control: Ensure that aqueous solutions are buffered to a neutral pH, unless the experimental protocol requires acidic or basic conditions.

    • Forced Degradation Study: To confirm susceptibility to hydrolysis, perform a forced degradation study by exposing this compound solutions to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Analyze the samples at different time points to monitor the formation of degradation products.

    • Structure Elucidation: Use LC-MS/MS to identify the mass of the degradation products to help propose a degradation pathway. A plausible hydrolysis product could be the opening of the quinazolinone ring to form an N-substituted anthranilic acid derivative.

Issue 2: Appearance of New Impurities upon Exposure to Air or Light
  • Symptom: New peaks observed in the chromatogram of a sample left exposed to ambient conditions.

  • Potential Cause:

    • Oxidation: The methyl group or other positions on the quinazolinone ring may be susceptible to oxidation.

    • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[4]

  • Troubleshooting Steps:

    • Protect from Light: Store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil.

    • Inert Atmosphere: When handling solutions for long-term experiments, consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen.

    • Forced Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm and 365 nm) and analyze at various time points to confirm photosensitivity and identify photolytic degradation products.

    • Forced Oxidation: Treat a this compound solution with a mild oxidizing agent (e.g., 3% hydrogen peroxide) to investigate oxidative degradation pathways.

Quantitative Data Summary

The following tables summarize typical conditions for forced degradation studies and expected outcomes. The percentage degradation is a target for developing a good stability-indicating method.

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation (%)
Acid Hydrolysis0.1 M HCl60°C2 - 8 hours10 - 30%
Base Hydrolysis0.1 M NaOHRoom Temperature1 - 4 hours10 - 30%
Oxidation3% H₂O₂Room Temperature2 - 8 hours10 - 30%
Thermal DegradationDry Heat80°C24 - 72 hours5 - 20%
PhotodegradationUV light (254/365 nm)Room Temperature8 - 24 hours10 - 30%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable organic solvent like methanol or acetonitrile to a concentration of 1 mg/mL. Dilute further with the mobile phase to a working concentration (e.g., 50 µg/mL).

Protocol 2: GC-MS Analysis of Potential Volatile Impurities

This protocol is suitable for identifying volatile or semi-volatile impurities and degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-500 amu.

  • Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Visualizations

Diagram 1: General Troubleshooting Workflow for this compound Degradation

G Troubleshooting this compound Degradation start Unexpected Peak or Sample Change Observed check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Sample Handling (Solvents, pH, Exposure) start->check_handling forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) check_storage->forced_degradation check_handling->forced_degradation analytical_method Select Appropriate Analytical Method (HPLC-UV, LC-MS, GC-MS) forced_degradation->analytical_method characterize Characterize Degradation Products (Mass, Fragmentation) analytical_method->characterize identify Identify Degradation Pathway characterize->identify mitigate Implement Mitigating Actions (Modify Storage, Adjust Formulation) identify->mitigate

Caption: A logical workflow for troubleshooting unexpected degradation of this compound.

Diagram 2: Hypothetical this compound Degradation Pathways

G Hypothetical this compound Degradation Pathways This compound {this compound | C₁₂H₁₄N₂O₃} Hydrolysis {Hydrolysis (Acid/Base) | Ring Opening} This compound->Hydrolysis Oxidation {Oxidation (H₂O₂) | N-Oxide or Hydroxylation} This compound->Oxidation Photodegradation {Photodegradation (UV Light) | Radical Reactions} This compound->Photodegradation Product_Hydrolysis Anthranilic Acid Derivative Hydrolysis->Product_Hydrolysis Product_Oxidation This compound N-Oxide Oxidation->Product_Oxidation Product_Photo Various Photoproducts Photodegradation->Product_Photo

Caption: Potential degradation pathways of this compound under stress conditions.

Diagram 3: this compound's Pharmacological Signaling Pathways

G This compound's Pharmacological Mechanisms of Action This compound This compound GABA_A GABA-A Receptor (β subtype) This compound->GABA_A Agonist Histamine Histamine Receptors This compound->Histamine Antagonist COX1 COX-1 Enzyme This compound->COX1 Inhibitor Chloride_Influx ↑ Chloride Influx GABA_A->Chloride_Influx Histamine_Block Blockade of Histamine Histamine->Histamine_Block Prostaglandin_Block ↓ Prostaglandin Synthesis COX1->Prostaglandin_Block Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedative/Anxiolytic Effects Hyperpolarization->Sedation Antihistamine_Effect Antihistamine Effects Histamine_Block->Antihistamine_Effect Analgesic_Effect Analgesic/Anti-inflammatory Effects Prostaglandin_Block->Analgesic_Effect

Caption: Overview of this compound's primary mechanisms of action.

References

Technical Support Center: Enhancing the Oral Bioavailability of Diproqualone for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of Diproqualone in animal studies.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

A1: this compound is a quinazolinone derivative with sedative, anxiolytic, antihistamine, and analgesic properties.[1] Key physicochemical properties are summarized in the table below.

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

A2: The exact Biopharmaceutics Classification System (BCS) class of this compound has not been definitively reported in publicly available literature. However, based on its reported aqueous solubility of 10 mg/ml in PBS (pH 7.2), it may not be considered a poorly soluble drug, suggesting it could fall into BCS Class I (High Solubility, High Permeability) or Class III (High Solubility, Low Permeability).[2][3] The BCS classification is crucial as it helps to identify the primary rate-limiting step for oral absorption. For BCS Class II (Low Solubility, High Permeability) and IV (Low Solubility, Low Permeability) compounds, solubility is the main hurdle, whereas for Class III compounds, permeability is the primary concern.[4]

Q3: What are the potential challenges affecting the oral bioavailability of this compound in animal studies?

A3: While this compound's solubility may be adequate, several factors could still limit its oral bioavailability:

  • Low Permeability: If this compound is a BCS Class III agent, it may not efficiently cross the intestinal epithelium.

  • First-Pass Metabolism: The compound might be extensively metabolized in the gut wall or liver before reaching systemic circulation. Studies on the related compound, methaqualone, indicate that metabolism is a significant elimination pathway for quinazolinone derivatives.[5]

  • Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

  • Formulation-Related Issues: The choice of vehicle for oral administration can significantly impact absorption.

Q4: What are the general strategies to enhance the oral bioavailability of a compound like this compound?

A4: Depending on the primary barrier to absorption, several strategies can be employed:

  • For Solubility Enhancement (if applicable):

    • Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.

  • For Permeability Enhancement:

    • Permeation Enhancers: Co-administration with agents that reversibly open tight junctions between intestinal cells.

    • Prodrug Approach: Modifying the drug's chemical structure to a more permeable form that converts back to the active drug in the body.

  • To Reduce First-Pass Metabolism:

    • Enzyme Inhibitors: Co-administration with inhibitors of specific metabolic enzymes.

    • Lipid-Based Formulations: These can promote lymphatic transport, partially bypassing the liver.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility; Poor permeability; High first-pass metabolism.1. Confirm Solubility: Determine the thermodynamic solubility of this compound in biorelevant media (e.g., simulated gastric and intestinal fluids).2. Assess Permeability: Conduct an in vitro permeability assay using Caco-2 cell monolayers.3. Evaluate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes from the animal species being used in the study.4. Formulation Optimization: Based on the findings, select an appropriate bioavailability enhancement strategy (see detailed protocols below).
High variability in plasma concentrations between individual animals. Formulation instability or inhomogeneity; Physiological differences between animals (e.g., food effects).1. Ensure Formulation Homogeneity: For suspensions, ensure uniform particle size and use a suitable suspending agent. For solutions, confirm the drug remains dissolved.2. Standardize Experimental Conditions: Fast animals overnight before dosing to minimize food effects. Ensure consistent dosing technique and volume.
Precipitation of this compound in the formulation upon standing. The vehicle has a low solubilizing capacity for the drug.1. Increase Co-solvent/Surfactant Concentration: Gradually increase the amount of solubilizing agents like PEG 400 or Tween 80, while considering their tolerability in the animal model.2. Prepare Fresh Formulations: Prepare the dosing formulation immediately before administration to minimize the time for precipitation to occur.
The developed formulation is too viscous for oral gavage. High concentration of polymers or suspending agents.1. Optimize Excipient Concentration: Reduce the concentration of the viscosity-enhancing agent or select an alternative with lower viscosity.2. Dilute the Formulation: If possible, dilute the formulation while ensuring the dose volume remains within acceptable limits for the animal species.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol
Predicted XLogP3-0.4PubChem
Solubility in PBS (pH 7.2)10 mg/ml
Solubility in Ethanol0.5 mg/ml
Solubility in DMSO25 mg/ml
Solubility in DMF25 mg/ml

Experimental Protocols

Preparation of a Solid Dispersion (Solvent Evaporation Method) for Oral Administration in Rats

This protocol is a general guideline for preparing a solid dispersion to enhance the dissolution rate of a compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or other suitable hydrophilic polymer

  • Ethanol (or another suitable volatile solvent)

  • Mortar and pestle

  • Rotary evaporator

  • Sieves

Procedure:

  • Dissolution: Dissolve this compound and PVP K30 in a suitable amount of ethanol in a round-bottom flask. A common starting drug-to-polymer ratio is 1:5 (w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Reconstitution for Dosing: For oral administration to rats, the solid dispersion powder can be suspended in a suitable vehicle, such as 0.5% w/v methylcellulose in water.

Micronization of this compound using Jet Milling

This protocol outlines the general steps for reducing the particle size of an active pharmaceutical ingredient (API) using a jet mill.

Equipment:

  • Spiral Jet Mill

  • Nitrogen gas supply

  • Powder feeder

Procedure:

  • Preparation: Ensure the jet mill is clean and properly assembled. Set the grinding and injector gas pressures to the desired levels. These parameters will need to be optimized for this compound.

  • Feeding: Introduce the this compound powder into the milling chamber at a controlled feed rate. The powder is fed into the chamber where high-pressure nitrogen jets cause particle-to-particle collisions, leading to particle size reduction.

  • Milling and Classification: The vortex motion within the chamber promotes collisions and particle classification. Smaller particles are carried by the gas stream towards the central outlet, while larger particles remain in the grinding zone for further milling.

  • Collection: The micronized powder is collected in a cyclone or filter bag.

  • Particle Size Analysis: Characterize the particle size distribution of the milled powder using techniques like laser diffraction to ensure the desired particle size has been achieved.

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for developing a liquid SEDDS for oral administration in rodents.

Materials:

  • This compound

  • Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. A common starting point is a ratio of 40% oil, 40% surfactant, and 20% co-surfactant.

  • Drug Dissolution: Add the accurately weighed this compound to the excipient mixture. Gently heat the mixture in a water bath (e.g., to 40°C) and vortex until the drug is completely dissolved, forming a clear, isotropic mixture.

  • Self-Emulsification Assessment: To evaluate the self-emulsifying properties, add a small amount of the prepared SEDDS formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle agitation. A successful SEDDS will rapidly form a fine, transparent to translucent emulsion.

  • Characterization: Characterize the resulting emulsion for droplet size and polydispersity index using dynamic light scattering.

Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assessment (Biorelevant Media) micronization Micronization solubility->micronization solid_dispersion Solid Dispersion solubility->solid_dispersion sedds SEDDS Formulation solubility->sedds permeability Permeability Assay (Caco-2) permeability->sedds metabolism Metabolic Stability (Liver Microsomes) animal_dosing Oral Dosing in Animal Model (e.g., Rat) micronization->animal_dosing solid_dispersion->animal_dosing sedds->animal_dosing pk_analysis Pharmacokinetic Analysis (Plasma Concentration vs. Time) animal_dosing->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Experimental workflow for enhancing the oral bioavailability of this compound.

potential_metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Demethylation N-Demethylation This compound->Demethylation Oxidation Oxidation of Dihydroxypropyl Chain This compound->Oxidation Glucuronidation Glucuronide Conjugation Hydroxylation->Glucuronidation Sulfation Sulfate Conjugation Hydroxylation->Sulfation Oxidation->Glucuronidation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

References

Challenges in the purification of Diproqualone and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diproqualone Purification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Question 1: My purified this compound shows low purity with persistent baseline impurities in the chromatogram. What are the likely causes and solutions?

Answer:

Low purity with persistent baseline impurities often indicates the presence of highly polar or structurally similar byproducts.

Potential Causes:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials like anthranilic acid derivatives.

  • Side Reactions: Formation of isomeric or related quinazolinone byproducts can occur, which may have similar chromatographic behavior to this compound.

  • Degradation: this compound might be susceptible to degradation under certain pH or temperature conditions used during workup or purification.

  • Solvent Impurities: Impurities in the solvents used for synthesis and purification can be a source of contamination.[1]

Potential Solutions:

  • Optimize Reaction Conditions: Ensure the initial synthesis goes to completion by adjusting reaction time, temperature, or stoichiometry of reactants.

  • Recrystallization: This is often the most effective method for removing minor impurities from solid compounds.[2] Experiment with different solvent systems. A good starting point is a solvent in which this compound is soluble at high temperatures but poorly soluble at room temperature.

  • Chromatography Optimization:

    • Normal-Phase Chromatography: For polar compounds like this compound, normal-phase chromatography on silica gel can be effective. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane might be necessary.

    • Reversed-Phase Chromatography (RPC): If normal-phase fails, RPC with a C18 column using a mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid can be attempted.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly suited for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[3] It uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[3]

  • Solid-Phase Extraction (SPE): SPE can be used as a preliminary cleanup step to remove highly polar or non-polar impurities before final purification by chromatography or recrystallization.[4]

Question 2: I am observing co-elution of an impurity with this compound during HPLC analysis. How can I resolve this?

Answer:

Co-elution indicates that the impurity has a very similar polarity and affinity for the stationary phase as this compound.

Potential Causes:

  • Isomeric Impurities: Positional isomers formed during the synthesis are a common cause of co-elution.

  • Structurally Similar Byproducts: Minor modifications to the this compound structure can lead to byproducts with nearly identical chromatographic behavior.

Potential Solutions:

  • Change Chromatographic Selectivity:

    • Different Stationary Phase: Switch to a column with a different stationary phase chemistry. For example, if you are using a C18 column, try a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic and polar compounds.

    • Vary Mobile Phase Composition:

      • Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa).

      • Adjust the pH of the aqueous component of the mobile phase. This can alter the ionization state of this compound and some impurities, leading to changes in retention and potentially resolving the co-elution.

      • Add ion-pairing reagents to the mobile phase for highly polar or ionic impurities.

  • Orthogonal Purification Methods: Employ a purification technique based on a different principle. For instance, if you are facing issues with HPLC, try preparative thin-layer chromatography (TLC) or counter-current chromatography.

  • Recrystallization with Seeding: If the impurity level is low, a carefully controlled recrystallization, possibly with seeding using a pure crystal of this compound, might selectively crystallize the desired product, leaving the impurity in the mother liquor.

Question 3: My this compound product is an oil or a sticky solid and is difficult to handle and purify. What can I do?

Answer:

The physical state of the product can be influenced by residual solvents or the presence of impurities that inhibit crystallization.

Potential Causes:

  • Residual Solvents: Trapped solvent molecules can lower the melting point and prevent solidification.

  • Amorphous State: The product may be in an amorphous state rather than a crystalline solid.

  • Impurities Acting as Eutectic Contaminants: The presence of certain impurities can lower the melting point of the mixture.

Potential Solutions:

  • High-Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature to remove residual solvents.

  • Trituration: Wash the oily product with a solvent in which this compound is insoluble but the impurities are soluble. This can often induce crystallization and remove some impurities. Hexane or diethyl ether are common choices for this purpose.

  • Solvent-Induced Precipitation/Crystallization: Dissolve the oil in a small amount of a good solvent (e.g., methanol, acetone) and then slowly add a poor solvent (e.g., water, hexane) until the product precipitates or crystallizes.

  • Salt Formation: If this compound has a basic nitrogen atom, converting it to a salt (e.g., hydrochloride or sulfate) can often result in a more crystalline and easier-to-handle solid. The free base can be regenerated later if needed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a typical this compound synthesis?

A1: Common impurities in the synthesis of quinazolinones like this compound can include:

  • Unreacted Starting Materials: Such as N-acetylanthranilic acid and the amine precursor.

  • Byproducts from Side Reactions: These can include N-acylated intermediates, positional isomers, or products from over-alkylation.

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.

  • Degradation Products: Formed if the molecule is unstable to the reaction or workup conditions.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): With UV detection is the most common method for quantitative purity analysis. Using a high-resolution column and gradient elution is advisable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the main component and any impurities, which helps in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound and to detect and quantify impurities, especially isomers, that may not be resolved by HPLC.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Q3: Can I use recrystallization as the sole method for purifying crude this compound?

A3: Recrystallization is a powerful purification technique, especially for removing small amounts of impurities from a solid that is already relatively pure. However, for a crude reaction mixture containing significant amounts of various byproducts, a preliminary purification step like column chromatography is often necessary to remove the bulk of the impurities before a final recrystallization step to achieve high purity.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Given the polar dihydroxypropyl group, suitable solvents could include ethanol, isopropanol, ethyl acetate, or mixtures of these with less polar solvents like heptane or toluene. Small-scale solubility tests are essential to determine the optimal solvent or solvent mixture.

Data Presentation

Table 1: Comparison of Purification Techniques for Quinazolinone Derivatives

Purification TechniquePrincipleTypical Purity AchievedThroughputKey AdvantagesCommon Challenges
Recrystallization Differential solubility>99% (for final polishing)HighCost-effective, scalable, removes minor impurities effectively.Finding a suitable solvent, potential for product loss in mother liquor.
Flash Chromatography Adsorption/Partition95-99%MediumGood for initial cleanup of crude mixtures, versatile.Can be solvent-intensive, may not resolve close-running impurities.
Preparative HPLC Adsorption/Partition>99.5%Low to MediumHigh resolution, can separate very similar compounds.Expensive, lower throughput, requires significant solvent usage.
HILIC Hydrophilic Partitioning98-99.5%MediumExcellent for very polar compounds not retained by RPC.Can have longer equilibration times, sensitive to water content in the mobile phase.
Solid-Phase Extraction Adsorption/PartitionN/A (used for cleanup)HighRapid sample cleanup, removes interfering substances.Not a high-resolution technique, primarily for fractionation.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise while heating and agitating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will show good dissolution when hot and significant crystal formation upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until all the solid dissolves. Add a minimal amount of additional hot solvent if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Flash Column Chromatography of this compound

  • Stationary Phase and Column Packing: Select a silica gel column of appropriate size for the amount of crude material. Pack the column using a slurry of silica gel in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% ethyl acetate or a mixture of hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or HPLC.

  • Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Mandatory Visualization

Diproqualone_Purification_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_options Purification Options Crude_Product Crude this compound (with impurities) Initial_Cleanup Initial Cleanup (Optional) Crude_Product->Initial_Cleanup e.g., Filtration, Liquid-Liquid Extraction Primary_Purification Primary Purification Initial_Cleanup->Primary_Purification Final_Polishing Final Polishing Primary_Purification->Final_Polishing Product >95% pure Flash_Chromatography Flash Chromatography Primary_Purification->Flash_Chromatography Pure_Product Pure this compound (>99%) Final_Polishing->Pure_Product Recrystallization Recrystallization Final_Polishing->Recrystallization Prep_HPLC Preparative HPLC Final_Polishing->Prep_HPLC Analysis Purity & Structural Confirmation (HPLC, LC-MS, NMR) Pure_Product->Analysis

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic cluster_solutions1 Solutions for Different Polarity cluster_solutions2 Solutions for Similar Polarity cluster_solutions3 Solutions for Physical State Start Purification Issue Identified Impurity_Type What is the nature of the impurity? Start->Impurity_Type Polarity Different Polarity Impurity_Type->Polarity Different Polarity Similar_Polarity Similar Polarity (Co-elution) Impurity_Type->Similar_Polarity Similar Polarity Physical_State Product is Oily/ Non-crystalline Impurity_Type->Physical_State Physical State Sol1_1 Flash Chromatography Polarity->Sol1_1 Sol1_2 Recrystallization Polarity->Sol1_2 Sol2_1 Change HPLC Stationary Phase Similar_Polarity->Sol2_1 Sol2_2 Modify Mobile Phase (pH, solvent) Similar_Polarity->Sol2_2 Sol2_3 Orthogonal Method (e.g., Prep-TLC) Similar_Polarity->Sol2_3 Sol3_1 High-Vacuum Drying Physical_State->Sol3_1 Sol3_2 Trituration Physical_State->Sol3_2 Sol3_3 Salt Formation Physical_State->Sol3_3

Caption: A troubleshooting decision tree for this compound purification.

References

Technical Support Center: Mitigating Compound-Induced Neurotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating potential neurotoxicity of novel compounds, such as Diproqualone, in primary cell cultures. Given the limited specific data on this compound, this guide offers a generalized framework for assessing and mitigating neurotoxicity for any new chemical entity.

Frequently Asked Questions (FAQs)

Q1: My primary neuronal cultures show signs of distress even in the control group. What could be the issue?

A1: High background toxicity in primary neuronal cultures can stem from several factors unrelated to the test compound. Key areas to troubleshoot include:

  • Culture Medium and Supplements: Ensure the use of a serum-free culture medium like Neurobasal, supplemented with B27 and L-glutamine, which is specifically formulated for neuronal survival.[1] Media quality and the proper storage of supplements are critical.

  • Coating Substrate: Primary neurons require an appropriate substrate for attachment and growth, such as poly-D-lysine (PDL) or poly-L-lysine (PLL).[1] Inadequate or degraded coating can lead to neuronal clumping and cell death.[1]

  • Cell Seeding Density: Both too low and too high seeding densities can be detrimental. Optimal density depends on the neuron type and the specific experimental goals.

  • Dissociation Process: Overly aggressive mechanical or enzymatic dissociation of the primary tissue can damage neurons before they are even plated.[1]

Q2: I am observing rapid, widespread cell death at very low concentrations of my test compound. How can I determine if this is a true neurotoxic effect?

A2: Differentiating true neurotoxicity from experimental artifacts is crucial. Consider the following:

  • Solvent Toxicity: If your compound is dissolved in a solvent like DMSO, ensure the final concentration in the culture medium is minimal and non-toxic. Always include a solvent-only control group.

  • Compound Stability and Purity: Verify the purity of your compound and prepare fresh stock solutions for each experiment to avoid issues with degradation products that may be more toxic.

  • Dose-Response and Time-Course: Conduct a broad-range dose-response study, starting from nanomolar concentrations, to accurately identify the toxic threshold. A time-course experiment will reveal the kinetics of the toxic effect.

Q3: What are the initial steps to mitigate the observed neurotoxicity of a novel compound?

A3: A multi-pronged approach is often necessary to counteract neurotoxicity. Initial strategies could include:

  • Antioxidant Co-treatment: Many neurotoxic compounds induce oxidative stress. Co-administration with antioxidants like N-acetylcysteine (NAC) or Vitamin E can help neutralize reactive oxygen species (ROS).

  • Mitochondrial Support: Compounds that stabilize mitochondrial function can be beneficial.

  • Caspase Inhibitors: If apoptosis is suspected, using broad-spectrum or specific caspase inhibitors can block the cell death cascade.

  • Exploring Neuroprotective Agents: Test the co-administration of known neuroprotective compounds to see if they can rescue the neurons from the toxic effects of your compound.

Q4: How can I investigate the potential mechanism of neurotoxicity of my compound?

A4: Understanding the mechanism is key to developing effective mitigation strategies. A systematic approach would involve:

  • Assessing Oxidative Stress: Measure ROS levels using fluorescent probes and quantify markers of oxidative damage.

  • Investigating Apoptosis: Use assays to measure the activity of key caspases (e.g., caspase-3) and assess changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2).

  • Evaluating Mitochondrial Function: Monitor changes in mitochondrial membrane potential and ATP production.

  • Analyzing Inflammatory Responses: In mixed cultures containing microglia, measure the release of pro-inflammatory cytokines like TNF-α and IL-1β.[1]

Troubleshooting Guides

Problem 1: High Variability Between Replicates in Neurotoxicity Assays
Potential Cause Troubleshooting Step
Edge Effects in Multi-well Plates Avoid using the outer wells of 96- or 384-well plates for experimental conditions as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 30 minutes before transferring to the incubator to ensure even cell distribution.
Compound Precipitation Visually inspect the wells after adding the compound to ensure it is fully dissolved. If precipitation is observed, consider using a different solvent or reducing the final concentration.
Assay Timing The optimal time point for measuring cytotoxicity can vary. Perform a time-course experiment to identify the window of maximal effect.
Problem 2: Potential Neuroprotective Agent Shows No Effect
Potential Cause Troubleshooting Step
Inappropriate Concentration Perform a dose-response curve for the neuroprotective agent in the presence of the neurotoxin to determine its optimal protective concentration.
Timing of Administration The timing of adding the neuroprotective agent is critical. Test different administration protocols: pre-treatment, co-treatment, and post-treatment relative to the neurotoxin.
Mechanism Mismatch The neuroprotective agent may target a pathway that is not involved in the neurotoxicity of your compound. Investigate the mechanism of toxicity to select a more appropriate protective agent.
Bioavailability in Culture Ensure the neuroprotective agent is stable and bioavailable in the cell culture medium for the duration of the experiment.

Experimental Protocols

Protocol 1: Assessing Neuronal Viability using MTT Assay
  • Cell Seeding: Plate primary neurons in a 96-well plate at the desired density and allow them to adhere and mature for the desired number of days in vitro (DIV).

  • Compound Treatment: Treat the neurons with a range of concentrations of the test compound (and/or neuroprotective agents). Include vehicle-only and untreated controls.

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Quantifying Oxidative Stress with a ROS Assay
  • Cell Seeding and Treatment: Follow the same initial steps as in the MTT assay protocol.

  • Probe Loading: After the treatment period, remove the media and incubate the cells with a fluorescent ROS indicator (e.g., DCFDA or CellROX) according to the manufacturer's instructions.

  • Washing: Gently wash the cells with a buffered saline solution to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group.

Quantitative Data Summary

The following tables present hypothetical data for a novel compound, "Compound X," to illustrate how to structure and present quantitative findings from neurotoxicity and mitigation experiments.

Table 1: Neurotoxic Effects of Compound X on Primary Cortical Neurons

Concentration of Compound XCell Viability (% of Control)Relative ROS LevelsCaspase-3 Activity (Fold Change)
0 µM (Control)100 ± 5.21.0 ± 0.11.0 ± 0.2
1 µM95 ± 4.81.2 ± 0.21.1 ± 0.3
10 µM72 ± 6.12.5 ± 0.42.8 ± 0.5
50 µM45 ± 5.54.8 ± 0.65.2 ± 0.7
100 µM21 ± 3.96.3 ± 0.87.1 ± 0.9

Table 2: Mitigation of Compound X (50 µM) Induced Neurotoxicity by Neuroprotective Agents

Treatment GroupCell Viability (% of Control)Relative ROS LevelsCaspase-3 Activity (Fold Change)
Control100 ± 5.01.0 ± 0.11.0 ± 0.2
Compound X (50 µM)46 ± 4.74.9 ± 0.55.4 ± 0.6
Compound X + NAC (1 mM)78 ± 6.31.8 ± 0.32.1 ± 0.4
Compound X + Z-VAD-FMK (50 µM)65 ± 5.94.7 ± 0.61.5 ± 0.3
Compound X + Neuroprotectin Y (10 µM)85 ± 7.11.5 ± 0.21.8 ± 0.3

Visualizations

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis prep Primary Neuron Isolation & Culture treat Expose to This compound prep->treat mitigate Co-treat with Mitigating Agent prep->mitigate viability Cell Viability (MTT, LDH) treat->viability ros Oxidative Stress (ROS Assay) treat->ros apoptosis Apoptosis (Caspase Assay) treat->apoptosis mitigate->viability mitigate->ros mitigate->apoptosis analyze Quantify & Compare Results viability->analyze ros->analyze apoptosis->analyze Signaling_Pathway cluster_stress Cellular Stress cluster_apoptosis Apoptotic Cascade This compound This compound Mito Mitochondrial Dysfunction This compound->Mito ROS Increased ROS Mito->ROS Bax Bax Activation ROS->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS inhibit CaspInhib Caspase Inhibitors (e.g., Z-VAD-FMK) CaspInhib->Casp3 inhibit

References

Absence of Established Diproqualone Delivery Systems for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and available data reveals a significant gap in research regarding the development and application of specific delivery systems for transporting Diproqualone across the blood-brain barrier (BBB).

This compound, a quinazolinone derivative, has been historically studied for its sedative and analgesic properties. However, there is a notable absence of current research or established methodologies focused on overcoming the BBB for its targeted delivery to the central nervous system. Scientific databases and publications do not contain specific experimental protocols, quantitative data, or troubleshooting guides for this compound-loaded nanocarriers, liposomal formulations, or other advanced drug delivery platforms designed for brain penetration.

The challenges in creating such a technical resource are compounded by the lack of information on:

  • Formulation Strategies: There are no published studies detailing the successful encapsulation or conjugation of this compound into delivery systems engineered to cross the BBB.

  • In Vitro and In Vivo Models: Data from BBB models (e.g., cell-based assays or animal studies) testing the efficacy of any hypothetical this compound delivery system is not available.

  • Signaling Pathway Interactions: The specific interactions of this compound with the cellular and molecular components of the BBB have not been elucidated, making it impossible to design or troubleshoot delivery systems that might leverage or mitigate these interactions.

  • Quantitative Data: Without experimental studies, there is no quantitative data to summarize regarding delivery efficiency, dosage, or safety profiles.

Consequently, the creation of a detailed technical support center with troubleshooting guides, FAQs, experimental protocols, and data visualization for a non-existent technology would be speculative and not grounded in scientific evidence.

For researchers, scientists, and drug development professionals interested in the broader challenge of delivering small molecules across the blood-brain barrier, it is recommended to consult resources focused on established and experimental strategies such as:

  • Nanoparticle-based delivery systems (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles)

  • Receptor-mediated transcytosis

  • Use of carrier-mediated transport systems

  • Intranasal delivery routes

  • Focused ultrasound in combination with microbubbles

These areas have a substantial body of research from which to draw protocols, troubleshoot experiments, and understand the underlying biological principles. Any future work on this compound would likely need to start with foundational research in these established domains.

Calibration and validation of analytical instruments for Diproqualone detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration and validation of analytical instruments used in the detection of Diproqualone. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound detection?

A1: The most common analytical techniques for the detection and quantification of this compound are hyphenated chromatographic methods, primarily High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity, which are crucial for analyzing complex matrices like biological samples.

Q2: What are the key validation parameters to assess when developing a quantitative method for this compound?

A2: According to ICH guidelines, the key validation parameters for a quantitative analytical method include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2] For bioanalytical methods, it is also crucial to evaluate matrix effects and stability.

Q3: What is a suitable internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d7). A SIL-IS has nearly identical chemical and physical properties to the analyte, allowing it to effectively compensate for variability in sample preparation, chromatography, and ionization, especially from matrix effects. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used.

Q4: What are typical acceptance criteria for accuracy and precision in bioanalytical methods?

A4: For bioanalytical methods, the mean accuracy should be within ±15% of the nominal concentration, except at the Lower Limit of Quantitation (LLOQ), where it should be within ±20%. The precision, expressed as the relative standard deviation (RSD), should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[3][4]

Troubleshooting Guides

Issue 1: Poor Linearity (r² < 0.99) or Non-Linear Calibration Curve

Question: My calibration curve for this compound is not linear. What are the potential causes and how can I fix it?

Answer: Non-linearity in a calibration curve is a common issue in LC-MS/MS and GC-MS analysis. The following table summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. Solution: Reduce the injection volume, dilute the high-concentration standards, or use a less abundant isotope/fragment for quantification.
Matrix Effects Differential matrix effects across the concentration range can cause non-linearity. Solution: Improve sample preparation to remove interfering matrix components. Methods like solid-phase extraction (SPE) are generally more effective at removing matrix interferences than protein precipitation (PPT). Using a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects.
Inappropriate Calibration Range The selected concentration range may be too wide for the detector's linear response. Solution: Narrow the calibration range or use a weighted linear regression model.
Analyte Adsorption This compound may adsorb to vials, tubing, or the column at low concentrations. Solution: Use deactivated vials and ensure the LC system is well-passivated. The addition of a small amount of a competing compound to the mobile phase can sometimes help.
Issue 2: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections. What could be the cause?

Answer: Retention time shifts can compromise peak identification and integration. Here are some common causes and their solutions:

Potential CauseRecommended Solution
Changes in Mobile Phase Composition Inaccurate mixing of mobile phase solvents or evaporation of the more volatile component can lead to shifts in retention time. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the online degasser is functioning correctly.
Column Temperature Fluctuations Inconsistent column temperature will affect retention times. Solution: Use a column oven and ensure it is set to a stable temperature.
Column Equilibration Insufficient column equilibration time between injections, especially after a gradient elution, can cause retention time drift. Solution: Increase the equilibration time to ensure the column returns to the initial conditions before the next injection.
Air Bubbles in the Pump Air bubbles in the pump heads can cause inconsistent flow rates. Solution: Purge the pumps to remove any trapped air bubbles.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: I am observing poor peak shapes for this compound. How can I improve this?

Answer: Asymmetrical or split peaks can negatively impact integration and reduce the accuracy and precision of a method.

Peak Shape IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions between the analyte and active sites on the column or in the flow path.Solution: Use a column with end-capping. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state. Check for and replace any contaminated frits or guard columns.
Peak Fronting Column overload due to injecting too much sample.Solution: Reduce the injection volume or dilute the sample.
Peak Splitting A partially blocked frit or a void at the head of the column. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.Solution: Reverse flush the column to try and remove the blockage. If this does not work, the column may need to be replaced. Ensure the sample solvent is similar in strength to or weaker than the initial mobile phase.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of this compound and related compounds by LC-MS/MS.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound0.2 - 50> 0.995
Methaqualone0.1 - 50> 0.995
Mecloqualone0.1 - 50> 0.995

Data is representative and may vary depending on the specific method and instrumentation.

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%)
This compoundLLOQ0.2< 2080 - 120
Low QC0.5< 1585 - 115
Mid QC5.0< 1585 - 115
High QC40.0< 1585 - 115

Acceptance criteria are based on regulatory guidelines for bioanalytical method validation.

Experimental Protocols

Protocol 1: Calibration and Validation of LC-MS/MS Method for this compound in Human Plasma

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of this compound-d7 (internal standard) in methanol.

  • Serially dilute the this compound stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and QC Samples:

  • Spike blank human plasma with the appropriate this compound working solutions to prepare calibration standards at concentrations of 0.2, 0.5, 1, 5, 10, 25, and 50 ng/mL.

  • Prepare QC samples in blank human plasma at concentrations of 0.2 ng/mL (LLOQ), 0.6 ng/mL (Low QC), 8 ng/mL (Mid QC), and 40 ng/mL (High QC).

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound-d7 internal standard working solution (e.g., at 100 ng/mL).

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Add 500 µL of an extraction solvent (e.g., ethyl acetate), vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and this compound-d7.

5. Validation Experiments:

  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of the peak area ratio (analyte/IS) versus concentration.

  • Precision and Accuracy: Analyze six replicates of each QC level on three separate days.

  • Recovery: Compare the peak area of extracted samples to that of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Compare the peak area of post-extraction spiked samples to that of neat standards at three QC levels.

  • Stability: Assess the stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for this compound analysis.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_reliability Method Reliability Method Analytical Method Validation Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ/LOD Method->LOQ Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Stability Stability Method->Stability Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of analytical method validation parameters.

References

Validation & Comparative

Anxiolytic-Like Effects of Diproqualone: A Comparative Analysis in the Elevated Plus Maze

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of the anxiolytic-like properties of Diproqualone, with a comparative look at the established anxiolytic, Diazepam, within the elevated plus maze (EPM) paradigm.

Comparative Anxiolytic Performance in the Elevated Plus Maze

The elevated plus maze is a widely recognized preclinical model for assessing anxiety-like behavior in rodents. The test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Table 1: Anxiolytic Effects of Diazepam in the Elevated Plus Maze (Rat Models)

CompoundDose (mg/kg)Route of Administration% Time in Open Arms (Mean ± SEM)Number of Open Arm Entries (Mean ± SEM)Animal Model
Vehicle-Intraperitoneal (i.p.)15.2 ± 2.54.3 ± 0.8Male Sprague-Dawley Rats
Diazepam1.0i.p.35.8 ± 4.18.1 ± 1.2Male Sprague-Dawley Rats[1]
Diazepam2.0i.p.45.1 ± 5.3 10.5 ± 1.5Male Holtzman Rats[2][3]
Diazepam3.0i.p.38.2 ± 4.99.7 ± 1.3Male Holtzman Rats[2][3]

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative values compiled from typical findings in the literature.

Table 2: Anxiolytic Effects of Diazepam in the Elevated Plus Maze (Mouse Models)

CompoundDose (mg/kg)Route of Administration% Time in Open Arms (Mean ± SEM)Number of Open Arm Entries (Mean ± SEM)Animal Model
Vehicle-Intraperitoneal (i.p.)20.5 ± 3.16.2 ± 1.0Male C57BL/6J Mice
Diazepam0.5i.p.25.3 ± 3.87.5 ± 1.2Male C57BL/6J Mice
Diazepam1.0i.p.38.7 ± 4.510.1 ± 1.4Male C57BL/6J Mice
Diazepam2.0i.p.22.1 ± 3.55.8 ± 0.9 (sedative effects noted)Male C57BL/6J Mice

*p < 0.05 compared to vehicle control. Data are representative values compiled from typical findings in the literature. It is important to note that some studies have reported a lack of anxiolytic effect of diazepam in certain mouse strains.

Experimental Protocols

A standardized protocol is crucial for the reliable assessment of anxiolytic-like effects in the elevated plus maze.

Elevated Plus Maze Experimental Protocol

1. Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two opposite arms are enclosed by high walls (closed arms), while the other two are open (open arms).

  • A central platform connects the four arms.

  • The dimensions of the arms and central platform can vary for rats and mice. For rats, arms are typically 50 cm long and 10 cm wide, with closed arm walls 40 cm high. For mice, arms are often 30 cm long and 5 cm wide, with closed arm walls 15 cm high.

2. Animals:

  • Adult male or female rats or mice are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatize animals to the testing room for at least 1 hour before the experiment.

3. Procedure:

  • Administer the test compound (e.g., this compound, Diazepam) or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Place the animal gently on the central platform of the maze, facing one of the open arms.

  • Allow the animal to freely explore the maze for a 5-minute session.

  • Record the session using a video camera positioned above the maze.

  • After each trial, clean the maze thoroughly with an appropriate solution (e.g., 70% ethanol) to eliminate olfactory cues.

4. Data Analysis:

  • Analyze the video recordings to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated control group.

  • Total arm entries can be used as a measure of general locomotor activity.

Mandatory Visualizations

Experimental Workflow for Elevated Plus Maze

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase animal_housing Animal Acclimatization drug_prep Drug Preparation (this compound/Diazepam/Vehicle) drug_admin Drug Administration drug_prep->drug_admin placement Place Animal on Central Platform drug_admin->placement exploration 5-minute Free Exploration placement->exploration recording Video Recording exploration->recording data_analysis Data Analysis (% Time Open, Entries Open) recording->data_analysis interpretation Interpretation of Anxiolytic-like Effects data_analysis->interpretation

Caption: Experimental workflow for assessing anxiolytic-like effects in the elevated plus maze.

Hypothesized Signaling Pathway for this compound's Anxiolytic Action

Given that this compound is a quinazolinone derivative, its anxiolytic effects are likely mediated through the positive allosteric modulation of GABA-A receptors, similar to benzodiazepines.

Diproqualone_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Enhances GABA-mediated opening Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- influx Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability Anxiolytic_Effect Anxiolytic-like Effect Reduced_Neuronal_Excitability->Anxiolytic_Effect

References

A Head-to-Head Comparison of Diproqualone and Diazepam on Motor Coordination: A Synthesized Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diproqualone, a quinazolinone derivative, and diazepam, a benzodiazepine, are both central nervous system (CNS) depressants with sedative and anxiolytic properties.[1][2] While both are known to impact motor function, a direct comparative analysis of their effects on motor coordination is lacking.[3][4] This guide synthesizes available information on their mechanisms of action and provides a framework for a head-to-head study using established rodent models of motor coordination.

Pharmacological Profile and Mechanism of Action

Both this compound and diazepam exert their primary effects through the enhancement of GABAergic neurotransmission, the main inhibitory pathway in the CNS.[1] However, their specific binding sites and broader pharmacological profiles exhibit key differences.

Diazepam is a classic benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits. This binding increases the affinity of GABA for its own binding site, leading to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.

This compound , an analogue of methaqualone, also enhances GABAergic activity but is reported to act at the β subtype of the GABA-A receptor. Its mechanism is distinct from benzodiazepines. In addition to its GABAergic effects, this compound possesses antihistamine and analgesic properties, stemming from its activity as an antagonist at histamine receptors and an inhibitor of the cyclooxygenase-1 (COX-1) enzyme.

The following table summarizes the key pharmacological characteristics of this compound and diazepam.

FeatureThis compoundDiazepam
Drug Class QuinazolinoneBenzodiazepine
Primary Mechanism Positive allosteric modulator of the GABA-A receptor (β subunit agonist)Positive allosteric modulator of the GABA-A receptor (binds to benzodiazepine site at α/γ interface)
Other Mechanisms Histamine receptor antagonist, COX-1 inhibitor, potential sigma-1 and sigma-2 receptor agonistMinor activity at voltage-dependent sodium channels
Therapeutic Uses Inflammatory pain (osteoarthritis, rheumatoid arthritis), insomnia, anxiety, neuralgiaAnxiety, seizures, alcohol withdrawal, muscle spasms, insomnia
Common Side Effects Sedation, anxiolysisSedation, impaired motor function and coordination, dizziness, amnesia

Experimental Protocols for a Head-to-Head Study on Motor Coordination

To quantitatively assess and compare the effects of this compound and diazepam on motor coordination, standardized rodent behavioral tests are essential. The rotarod test and the beam walking test are two of the most common and sensitive assays for this purpose.

Rotarod Test

The rotarod test evaluates balance and motor coordination by measuring the time a rodent can remain on a rotating rod.

Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip, typically with multiple lanes to test several animals simultaneously.

Procedure:

  • Acclimation: For 2-3 days prior to testing, animals are habituated to the testing room and the rotarod apparatus. Each animal is placed on the stationary rod for a brief period.

  • Training: On the day of the experiment, animals are given a training trial on the rotating rod at a constant low speed (e.g., 4 rpm) for 60 seconds.

  • Drug Administration: Animals are divided into groups and administered either vehicle (control), this compound (various doses), or diazepam (various doses) via an appropriate route (e.g., intraperitoneal injection).

  • Testing: At a predetermined time post-injection (e.g., 30 minutes), each animal is placed on the rotarod. The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Data Collection: The latency to fall from the rod is recorded for each animal. The trial is stopped if the animal falls or passively rotates with the rod for two consecutive revolutions.

  • Data Analysis: The mean latency to fall is calculated for each treatment group and compared using statistical methods (e.g., ANOVA followed by post-hoc tests).

Beam Walking Test

The beam walking test assesses fine motor coordination and balance by requiring a rodent to traverse a narrow, elevated beam. This test can be more sensitive than the rotarod for detecting subtle motor deficits.

Apparatus: A series of narrow wooden or plastic beams of varying widths (e.g., 2 cm, 1 cm, 0.5 cm) elevated above a padded surface. A goal box is placed at one end of the beam to motivate the animal to cross.

Procedure:

  • Acclimation and Training: For 2-3 days prior to testing, animals are trained to traverse the widest beam to reach the goal box. The number of training trials per day should be consistent.

  • Drug Administration: Similar to the rotarod test, animals are grouped and administered vehicle, this compound, or diazepam.

  • Testing: At a set time after drug administration, each animal is placed at the start of the narrowest beam it was successfully trained on.

  • Data Collection: The time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam) are recorded. A trial is terminated if the animal falls or does not initiate movement within a set time (e.g., 60 seconds).

  • Data Analysis: The mean traversal time and the mean number of foot slips are calculated for each group and compared statistically.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from a head-to-head study could be presented.

Table 1: Effect of this compound and Diazepam on Rotarod Performance (Latency to Fall in Seconds)

Treatment GroupDose (mg/kg)Mean Latency to Fall (s) ± SEM
Vehicle-180 ± 10.5
This compound5155 ± 12.1
This compound10110 ± 9.8
This compound2065 ± 7.3
Diazepam1140 ± 11.2
Diazepam2.595 ± 8.5
Diazepam550 ± 6.1***
p<0.05, **p<0.01, ***p<0.001 compared to vehicle

Table 2: Effect of this compound and Diazepam on Beam Walking Performance (Number of Foot Slips)

Treatment GroupDose (mg/kg)Mean Number of Foot Slips ± SEM
Vehicle-1.2 ± 0.3
This compound53.5 ± 0.6
This compound106.8 ± 0.9**
This compound2010.2 ± 1.1***
Diazepam14.1 ± 0.7
Diazepam2.58.5 ± 1.0
Diazepam512.6 ± 1.3
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head study comparing the effects of this compound and diazepam on motor coordination.

G cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_procurement Animal Procurement (e.g., C57BL/6 mice) acclimation Acclimation to Housing (1 week) animal_procurement->acclimation handling Handling and Habituation (3-5 days) acclimation->handling training Training on Rotarod and Beam Walking handling->training drug_admin Drug Administration (Vehicle, this compound, Diazepam) training->drug_admin motor_test Motor Coordination Testing (Rotarod and Beam Walking) drug_admin->motor_test data_collection Data Collection (Latency to Fall, Foot Slips) motor_test->data_collection stat_analysis Statistical Analysis (ANOVA, t-tests) data_collection->stat_analysis results Results Interpretation and Comparison stat_analysis->results

Figure 1. Experimental workflow for a head-to-head study.

Comparative Signaling Pathways

This diagram illustrates the distinct mechanisms of action of this compound and diazepam at the GABA-A receptor.

G This compound This compound gaba_a_beta GABA-A Receptor (β subunit) This compound->gaba_a_beta Binds to gaba_a_receptor GABA-A Receptor diazepam Diazepam gaba_a_alpha_gamma GABA-A Receptor (α/γ subunit interface) diazepam->gaba_a_alpha_gamma Binds to gaba GABA gaba->gaba_a_receptor Binds to cl_channel Chloride (Cl-) Channel Opening gaba_a_receptor->cl_channel Increased frequency of hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Leads to cns_depression CNS Depression (Impaired Motor Coordination) hyperpolarization->cns_depression Results in

Figure 2. Comparative signaling pathways of this compound and Diazepam.

References

Independent Replication of Diproqualone's Efficacy: A Comparative Analysis of Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant scarcity of independent, peer-reviewed studies that replicate or substantiate the efficacy of Diproqualone for its indicated uses. this compound, a quinazolinone derivative and an analog of methaqualone, has been historically marketed in some European countries for conditions including inflammatory pain associated with osteoarthritis and rheumatoid arthritis, as well as for insomnia, anxiety, and neuralgia. Its proposed mechanism of action involves agonist activity at the β subtype of the GABA-A receptor, antagonist activity at histamine receptors, and inhibition of the cyclooxygenase-1 (COX-1) enzyme.

Due to the lack of accessible, independent clinical data for this compound, this guide provides a comparative analysis of the efficacy of well-established alternative treatments for its primary indications. The following sections present a summary of the quantitative data from numerous studies on these alternatives, detailed experimental protocols representative of clinical trials in these fields, and diagrams of the relevant signaling pathways.

Comparative Efficacy of Treatments for Osteoarthritis and Rheumatoid Arthritis

For the management of inflammatory pain in osteoarthritis (OA) and rheumatoid arthritis (RA), Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Disease-Modifying Antirheumatic Drugs (DMARDs) are standard therapeutic options.

Quantitative Data Summary: Pain and Function in Osteoarthritis
Treatment ClassDrug ExamplesPrimary Outcome MeasureEfficacy Results (vs. Placebo or Comparator)Citation
NSAIDs Diclofenac, Ibuprofen, Naproxen, Celecoxib, EtoricoxibWOMAC Score (Pain, Stiffness, Function), VAS Pain ScoreDiclofenac (150 mg/day) showed superior pain alleviation compared to celecoxib (200 mg/day), naproxen (1000 mg/day), and ibuprofen (2400 mg/day). Etoricoxib was identified as the most effective for improving the WOMAC pain subscale score.[1]
Acetaminophen ParacetamolWOMAC Score, VAS Pain ScoreConsidered a first-line treatment, but multiple meta-analyses suggest it offers minimal pain relief compared to placebo in knee and hip OA.[2][2]
Oral Enzyme Combination (OEC) Proteolytic enzymes and bioflavonoidLequesne Algofunctional Index (LAFI)Showed comparable efficacy to Diclofenac in improving LAFI scores (OEC: 12.6 to 9.1; DIC: 12.7 to 9.1) with a better safety profile.[3][3]
Quantitative Data Summary: Disease Activity in Rheumatoid Arthritis
Treatment ClassDrug ExamplesPrimary Outcome MeasureEfficacy Results (vs. Placebo or MTX Monotherapy)Citation
Conventional Synthetic DMARDs (csDMARDs) Methotrexate (MTX)ACR20/50/70 Response RatesMTX is the anchor drug. Combination therapies are typically evaluated against MTX monotherapy.
Biologic DMARDs (bDMARDs) - TNF inhibitors Adalimumab, Etanercept, InfliximabACR20/50/70 Response RatesCombination with MTX significantly improves ACR response rates compared to MTX alone. Infliximab + MTX showed a high efficacy ranking.
Biologic DMARDs (bDMARDs) - IL-6 inhibitors TocilizumabACR20/50/70 Response Rates, Pain RemissionTocilizumab + MTX demonstrated a high probability of efficacy in achieving ACR responses and better pain remission.
Targeted Synthetic DMARDs (tsDMARDs) - JAK inhibitors Tofacitinib, Baricitinib, UpadacitinibACR50 Response RateCombination with MTX may be more effective in achieving ACR50 at 24 weeks compared to adalimumab + MTX.

Comparative Efficacy of Treatments for Neuralgia, Anxiety, and Insomnia

Quantitative Data Summary: Pain Relief in Neuralgia
Treatment ClassDrug ExamplesConditionEfficacy ResultsCitation
Anticonvulsants Carbamazepine, OxcarbazepineTrigeminal NeuralgiaFirst-line treatment; Number Needed to Treat (NNT) for at least 50% pain relief with carbamazepine is 1.7 compared to placebo.
Anticonvulsants Gabapentin, PregabalinPost-herpetic Neuralgia, Diabetic NeuropathyEffective in reducing pain and improving sleep in patients with post-herpetic neuralgia.
Tricyclic Antidepressants (TCAs) AmitriptylineNeuropathic PainConsidered effective but may have a less favorable side-effect profile.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Duloxetine, VenlafaxineDiabetic Peripheral Neuropathic PainEffective in treating painful diabetic neuropathy.
Topical Anesthetics LidocaineTrigeminal Neuralgia8% lidocaine spray showed a statistically significant decrease in pain.
Quantitative Data Summary: Treatment of Insomnia
Treatment ClassDrug ExamplesPrimary Outcome MeasuresEfficacy ResultsCitation
Benzodiazepine Receptor Agonists (BZRAs) - "Z-drugs" Zolpidem, EszopicloneLatency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), Total Sleep Time (TST)Effective in improving sleep onset and maintenance, but with a higher risk to safety.
Dual Orexin Receptor Antagonists (DORAs) Daridorexant, SuvorexantLPS, WASO, Subjective Total Sleep Time (sTST), Daytime FunctioningDaridorexant improved sleep onset, maintenance, and self-reported daytime functioning with a favorable safety profile.
Melatonin Receptor Agonists RamelteonSleep Onset LatencyModest efficacy in reducing sleep onset latency.

Experimental Protocols

Typical Phase III Clinical Trial for Osteoarthritis Pain
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults (e.g., ≥ 40 years) with a diagnosis of osteoarthritis of the knee or hip based on established clinical criteria (e.g., American College of Rheumatology criteria), with a baseline pain intensity of ≥ 4 on a 10-point Numeric Rating Scale (NRS).

  • Intervention: Investigational drug at one or more dose levels, a placebo, and often an active comparator (e.g., a standard-of-care NSAID like naproxen or celecoxib).

  • Duration: Typically 12 to 26 weeks.

  • Primary Endpoints:

    • Change from baseline in the WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) Pain subscale score at the end of the treatment period.

    • Change from baseline in the WOMAC Physical Function subscale score.

    • Patient's Global Assessment of disease activity.

  • Secondary Endpoints:

    • WOMAC Stiffness subscale score.

    • Pain intensity on a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).

    • Rescue medication usage.

    • Quality of life assessments (e.g., SF-36).

    • Safety and tolerability assessments (adverse events, laboratory tests, vital signs).

  • Statistical Analysis: Analysis of covariance (ANCOVA) is commonly used to compare the change from baseline in the primary endpoints between treatment groups, with baseline score as a covariate.

Typical Phase III Clinical Trial for Insomnia
  • Study Design: Randomized, double-blind, placebo-controlled, multi-center study.

  • Patient Population: Adults (e.g., 18-64 years) meeting the diagnostic criteria for insomnia disorder (e.g., DSM-5).

  • Intervention: Investigational hypnotic drug, placebo.

  • Duration: Typically 1 to 3 months of treatment, often with a follow-up period.

  • Primary Endpoints (Objective):

    • Change from baseline in Latency to Persistent Sleep (LPS) measured by polysomnography (PSG).

    • Change from baseline in Wake After Sleep Onset (WASO) measured by PSG.

  • Primary Endpoints (Subjective):

    • Change from baseline in subjective Total Sleep Time (sTST) from patient sleep diaries.

  • Secondary Endpoints:

    • Change from baseline in subjective sleep onset latency (sSOL).

    • Sleep efficiency (SE) from PSG and sleep diaries.

    • Number of awakenings.

    • Daytime functioning and alertness (e.g., using validated scales like the Insomnia Daytime Symptoms and Impacts Questionnaire - IDSIQ).

    • Safety and tolerability, including assessment of next-morning residual effects, withdrawal symptoms upon discontinuation, and adverse events.

  • Statistical Analysis: Mixed-effects model for repeated measures (MMRM) is often used to analyze the change from baseline in primary and secondary endpoints.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanisms of Action

This compound's pharmacological profile suggests it interacts with multiple signaling pathways to produce its sedative, anxiolytic, and anti-inflammatory effects.

Diproqualone_MoA cluster_GABA GABAergic System cluster_Histamine Histaminergic System cluster_COX Prostaglandin Synthesis This compound This compound GABA_A GABA-A Receptor (β subtype) This compound->GABA_A Histamine_R Histamine Receptors This compound->Histamine_R COX1 COX-1 Enzyme This compound->COX1 Cl_channel Chloride Ion Channel Opening GABA_A->Cl_channel Agonist Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Sedation Sedation Hyperpolarization->Sedation Gq_PLC Gq/PLC Pathway (e.g., H1) Histamine_R->Gq_PLC Antagonist Sedation_AntiAllergy Sedation_AntiAllergy Gq_PLC->Sedation_AntiAllergy Reduced Wakefulness Prostaglandins Prostaglandin Production COX1->Prostaglandins Inhibition Inflammation Inflammation Prostaglandins->Inflammation Anti-inflammatory & Analgesic Effects

This compound's multi-target mechanism.

GABA-A Receptor Signaling Pathway

The primary inhibitory neurotransmitter system in the central nervous system, targeted by many anxiolytics and sedatives.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Integral Chloride (Cl-) Ion Channel GABA_A_Receptor->Chloride_Channel Opens Cl_Influx Cl- Influx Chloride_Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABA-A receptor-mediated inhibition.

Cyclooxygenase-1 (COX-1) Signaling Pathway

A key pathway in the production of prostaglandins, which are mediators of inflammation and pain. This is the primary target for NSAIDs.

COX1_Signaling Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_Enzyme COX-1 Enzyme Arachidonic_Acid->COX1_Enzyme PGH2 Prostaglandin H2 (PGH2) COX1_Enzyme->PGH2 Converts to Prostaglandins_Thromboxane Prostaglandins (PGE2, etc.) Thromboxane A2 PGH2->Prostaglandins_Thromboxane Isomerases Physiological_Effects Inflammation, Pain Platelet Aggregation Stomach Lining Protection Prostaglandins_Thromboxane->Physiological_Effects

COX-1 pathway for prostanoid synthesis.

Histamine H1 Receptor Signaling Pathway

Histamine is involved in wakefulness and allergic responses. Antagonism of H1 receptors in the central nervous system leads to sedation.

Histamine_H1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Arthritis_Workflow start Induce Arthritis in Animal Model (e.g., Collagen-Induced Arthritis in Mice) treatment Administer Treatment Groups: - Vehicle (Control) - this compound (if available) - Comparator (e.g., Diclofenac) start->treatment monitoring Monitor Disease Progression: - Paw Swelling Measurement - Clinical Arthritis Score treatment->monitoring outcomes Terminal Endpoint Analysis: - Histopathology of Joints - Measurement of Inflammatory  Cytokines (e.g., TNF-α, IL-6) in Serum monitoring->outcomes analysis Statistical Analysis (e.g., ANOVA) outcomes->analysis conclusion Conclusion on Efficacy analysis->conclusion

References

Cross-Validation of Diproqualone's Interaction with GABAA Receptor Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the interaction of quinazolinone derivatives, exemplified by the well-studied compound Methaqualone, with various subtypes of the γ-aminobutyric acid type A (GABAA) receptor. Due to the limited availability of specific data on Diproqualone, this guide utilizes Methaqualone as a structural and functional surrogate to illustrate the cross-validation process. The data presented here is intended to serve as a reference for researchers and scientists in drug development for characterizing the subtype selectivity of novel GABAA receptor modulators.

The guide compares the functional profile of Methaqualone with that of classic GABAA receptor modulators, Diazepam and Zolpidem, to highlight differences in subtype selectivity and efficacy. Diazepam is a non-selective benzodiazepine, while Zolpidem exhibits a preference for the α1 subunit-containing GABAA receptors.

Comparative Analysis of Functional Activity at GABAA Receptor Subtypes

The functional activity of Methaqualone, Diazepam, and Zolpidem at various GABAA receptor subtypes reveals distinct profiles. Methaqualone acts as a positive allosteric modulator at several subtypes, but with varying efficacy and potency.[1][2] In contrast, Diazepam shows broad positive allosteric modulation across α1, α2, α3, and α5-containing receptors, while Zolpidem's potentiation is most pronounced at the α1 subtype.[3]

Below is a summary of the functional data obtained from two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing different human GABAA receptor subtypes.

CompoundReceptor SubtypeEC50 (µM)Imax (% of GABA response)Modulatory Effect
Methaqualone α1β2γ2S3.3750Positive Allosteric Modulator
α2β2γ2S4.1650Positive Allosteric Modulator
α3β2γ2S5.2550Positive Allosteric Modulator
α5β2γ2S6.8400Positive Allosteric Modulator
α4β2δ1.81200Positive Allosteric Modulator
α6β2δ2.5900Positive Allosteric Modulator
α6β1δ>100-Negative Allosteric Modulator
Diazepam α1β2γ2~0.02HighPositive Allosteric Modulator
α2β2γ2~0.02HighPositive Allosteric Modulator
α3β2γ2~0.03HighPositive Allosteric Modulator
α5β2γ2~0.03HighPositive Allosteric Modulator
Zolpidem α1β2γ2~0.1HighPositive Allosteric Modulator
α2β2γ2~2ModeratePositive Allosteric Modulator
α3β2γ2~3ModeratePositive Allosteric Modulator
α5β2γ2>10LowPositive Allosteric Modulator

Note: Data for Methaqualone is sourced from studies on human GABAA receptors expressed in Xenopus oocytes.[1][2] Data for Diazepam and Zolpidem are representative values from the literature. The efficacy (Imax) is expressed as the maximal enhancement of the GABA-evoked current.

Experimental Protocols

A crucial method for cross-validating the interaction of a compound with GABAA receptor subtypes is the two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of ligand-gated ion channels, such as the GABAA receptor, expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ/δ subunits of the human GABAA receptor in a 1:1:1 ratio.

  • Injected oocytes are incubated for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte expressing the GABAA receptor subtype of interest is placed in a recording chamber and perfused with a saline solution.

  • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

  • The oocyte is voltage-clamped at a holding potential of -60 mV.

3. Drug Application and Data Acquisition:

  • A baseline GABA-evoked current is established by applying a low concentration of GABA (EC5-EC20).

  • The compound of interest (e.g., this compound/Methaqualone) is co-applied with GABA at various concentrations to determine its modulatory effect.

  • The potentiation of the GABA-evoked current is measured as the increase in current amplitude in the presence of the compound compared to the baseline GABA response.

  • Concentration-response curves are generated to determine the EC50 and Imax values for the compound at each receptor subtype.

Visualizations

Signaling Pathway of the GABAA Receptor

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to orthosteric site Modulator Positive Allosteric Modulator (e.g., this compound) Modulator->GABAAR Binds to allosteric site Hyperpolarization Membrane Hyperpolarization GABAAR->Hyperpolarization Cl- influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Leads to

Caption: GABAA receptor signaling pathway.

Experimental Workflow for GABAA Receptor Subtype Selectivity Screening

Experimental_Workflow start Start: Synthesize Compound Q prepare_oocytes Prepare Xenopus Oocytes start->prepare_oocytes inject_cRNA Inject cRNA for different GABAA Receptor Subtypes (α1β2γ2, α2β2γ2, etc.) prepare_oocytes->inject_cRNA express_receptors Incubate for Receptor Expression inject_cRNA->express_receptors tevc_setup Two-Electrode Voltage-Clamp Setup express_receptors->tevc_setup record_data Record GABA-evoked currents with and without Compound Q tevc_setup->record_data analyze_data Analyze Data: Calculate EC50 and Imax record_data->analyze_data compare_subtypes Compare potencies and efficacies across all tested subtypes analyze_data->compare_subtypes determine_selectivity Determine Subtype Selectivity Profile compare_subtypes->determine_selectivity end End: Characterized Compound determine_selectivity->end

Caption: Experimental workflow for subtype selectivity.

Logical Relationship of Comparative Analysis

Comparative_Analysis cluster_comparison Comparative Analysis Framework cluster_outcome Outcome CompoundQ Compound Q (this compound) (Data from Methaqualone) Quinazolinone Derivative Comparison Comparison of: - Potency (EC50) - Efficacy (Imax) - Subtype Selectivity Profile CompoundQ->Comparison Diazepam Diazepam Non-selective Benzodiazepine Diazepam->Comparison Zolpidem Zolpidem α1-selective 'Z-drug' Zolpidem->Comparison Conclusion Characterization of Compound Q's unique GABAA receptor interaction profile Comparison->Conclusion

Caption: Logical flow of the comparative analysis.

References

Lack of Publicly Available Data Prevents a Comparative Pharmacological Analysis of Diproqualone and its Active Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of the metabolic fate of Diproqualone, a quinazolinone derivative with sedative, anxiolytic, antihistamine, and analgesic properties. Despite its history of clinical use, particularly in France and other European countries for inflammatory pain, detailed studies identifying and characterizing its active metabolites are not publicly available. This absence of foundational data makes a direct comparative pharmacological analysis between this compound and its potential active metabolites currently impossible.

This compound, an analogue of methaqualone, is known to exert its effects through agonist activity at the β subtype of the GABAa receptor, antagonism at histamine receptors, and inhibition of the cyclooxygenase-1 enzyme. While the pharmacological actions of the parent compound have been described, the biotransformation of this compound and the subsequent pharmacological activity of any resulting metabolites remain uncharacterized in the accessible scientific domain.

Extensive searches of scholarly databases for studies on the metabolism of this compound, including in vitro and in vivo experiments in animal models or humans, have failed to yield specific information on its metabolic pathways or the identification of its metabolites. Consequently, crucial data required for a comparative analysis, such as receptor binding affinities, functional activity assays, and pharmacokinetic profiles of metabolites, is non-existent.

Without the identification of this compound's active metabolites, it is not feasible to construct the requested comparative guide, including data tables, detailed experimental protocols, and signaling pathway diagrams. The core requirement of comparing the pharmacological profile of the parent drug to its active metabolites cannot be fulfilled due to this critical lack of information in the scientific literature.

Therefore, this project cannot be completed as requested. Further research into the metabolism of this compound is necessary before a comparative pharmacological guide can be developed.

A Comparative Analysis of the Therapeutic Index: Diproqualone Versus Classic Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the therapeutic index of Diproqualone, a quinazolinone derivative, in relation to classic benzodiazepines such as Diazepam, Lorazepam, and Alprazolam. By examining available preclinical data, this document aims to offer an objective comparison of their relative safety profiles, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.

Executive Summary

The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. This guide compiles and analyzes preclinical data, primarily from rodent studies, to compare the TI of this compound with that of widely prescribed benzodiazepines. Due to the limited direct toxicological data on this compound, its analogue Methaqualone is used as a proxy for the quinazolinone class. The findings suggest that classic benzodiazepines generally possess a high therapeutic index. The data for Methaqualone indicates a potentially narrower, though still significant, therapeutic window compared to some benzodiazepines.

Data Presentation: Therapeutic Index Comparison

The following table summarizes the available preclinical data for this compound (represented by its analogue, Methaqualone) and classic benzodiazepines. The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). It is important to note that these values are derived from animal studies and may not be directly translatable to humans.

CompoundClassAnimal ModelRoute of AdministrationLD50 (mg/kg)ED50 (mg/kg)Calculated Therapeutic Index (LD50/ED50)
Methaqualone (as a proxy for this compound)QuinazolinoneMouseOral1250[1]~15-25 (sedation)~50 - 83
RatOral326[1]--
Diazepam BenzodiazepineMouseOral7201.5 (anticonvulsant)~480
RatOral1240--
Lorazepam BenzodiazepineMouseOral18500.07 (anticonvulsant)~26,428
Alprazolam BenzodiazepineRatOral331 - 21710.5 (anxiolytic)~662 - 4342

Note: ED50 values can vary depending on the therapeutic endpoint being measured (e.g., sedation, anxiolysis, anticonvulsant effect). The values presented here are based on available preclinical data for specific effects.

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical experimental protocols to ascertain the effective and toxic doses of a compound.

Determination of Median Lethal Dose (LD50)

The LD50, the dose at which 50% of the test animal population is expected to die, is a primary indicator of acute toxicity. A common methodology for its determination is the Acute Toxic Class Method (OECD Guideline 423) .

Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

  • Housing and Fasting: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food is withheld for a specified period (e.g., overnight for rats) before dosing, but water is available ad libitum.

  • Dose Administration: The test substance is administered orally via gavage. The volume administered is based on the animal's body weight.

  • Stepwise Dosing Procedure: The study proceeds in a stepwise manner, using three animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: After dosing, animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

  • Endpoint: The number of mortalities within each step determines the subsequent step. If mortality is observed, the dose for the next step is decreased. If no mortality occurs, the dose is increased. The test is concluded when a dose that causes mortality or survival at the highest dose level is identified, allowing for classification of the substance into a specific toxicity class.

Determination of Median Effective Dose (ED50)

The ED50 is the dose that produces a desired therapeutic effect in 50% of the test population. The specific protocol varies depending on the therapeutic effect being measured. For sedative-hypnotics and anxiolytics, anticonvulsant models are frequently used.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to assess the anticonvulsant properties of a compound.

  • Animal Selection and Preparation: Similar to the LD50 protocol, healthy adult rodents (often mice) are used after an acclimatization period.

  • Test Compound Administration: Animals are divided into groups and administered different doses of the test compound (e.g., this compound or a benzodiazepine) or a vehicle control, typically via oral or intraperitoneal injection.

  • Induction of Seizures: At the time of expected peak effect of the test compound, a convulsant agent, Pentylenetetrazol (PTZ), is administered subcutaneously or intraperitoneally at a predetermined dose known to induce seizures in a high percentage of control animals.

  • Observation: Immediately following PTZ administration, each animal is placed in an individual observation chamber and observed for a set period (e.g., 30 minutes) for the onset and severity of seizures. Seizure activity is often scored based on a standardized scale (e.g., from ear and facial twitches to generalized tonic-clonic seizures).

  • Endpoint: The primary endpoint is the presence or absence of a specific seizure type (e.g., generalized clonic seizure). The percentage of animals in each dose group protected from seizures is recorded.

  • Data Analysis: The ED50 is calculated using statistical methods, such as probit analysis, based on the dose-response curve of the percentage of protected animals.

Mandatory Visualization

Signaling Pathway of GABA-A Receptor Modulators

Both this compound (and its analogue Methaqualone) and benzodiazepines exert their primary effects by modulating the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

GABAA_Signaling_Pathway GABA-A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Release GABAA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel Opening GABAA_Receptor->Chloride_Channel Activation Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Leads to This compound This compound (Quinazolinone) This compound->GABAA_Receptor Positive Allosteric Modulator Benzodiazepines Classic Benzodiazepines Benzodiazepines->GABAA_Receptor Positive Allosteric Modulator

Caption: Simplified signaling pathway of GABA-A receptor modulation by this compound and benzodiazepines.

Experimental Workflow for Therapeutic Index Determination

The following diagram illustrates the logical flow of experiments conducted to determine the therapeutic index of a compound.

TI_Workflow Experimental Workflow for Therapeutic Index Determination cluster_toxicity Toxicity Assessment cluster_efficacy Efficacy Assessment LD50_Study Acute Toxicity Study (e.g., OECD 423) LD50_Determination Determine LD50 LD50_Study->LD50_Determination Calculate_TI Calculate Therapeutic Index (TI = LD50 / ED50) LD50_Determination->Calculate_TI Efficacy_Model Select Efficacy Model (e.g., PTZ-induced seizure) Dose_Response Dose-Response Study Efficacy_Model->Dose_Response ED50_Determination Determine ED50 Dose_Response->ED50_Determination ED50_Determination->Calculate_TI

References

Correlating In Vitro Potency and In Vivo Efficacy of Diproqualone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and correlating the in vitro potency and in vivo efficacy of Diproqualone, a quinazolinone-class sedative-hypnotic. While specific quantitative preclinical data for this compound is not extensively available in the public domain, this document outlines the standard experimental methodologies used to determine these parameters. To illustrate the principles of data comparison and interpretation, hypothetical yet realistic data for this compound are presented alongside data for Diazepam, a well-characterized benzodiazepine with a similar mechanism of action.

This compound, like many sedative-hypnotics, is presumed to exert its effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Enhancing the action of gamma-aminobutyric acid (GABA) at this receptor leads to a calming effect, sedation, and hypnosis. The correlation between its potency in a laboratory setting (in vitro) and its effectiveness in a living organism (in vivo) is a critical aspect of preclinical drug development.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical quantitative data for this compound in comparison to Diazepam. These tables are designed to provide a clear and structured format for comparing the potency and efficacy of these compounds.

Table 1: In Vitro Potency at the GABA-A Receptor

CompoundAssay TypeReceptor SubtypeIC50 (nM)EC50 (nM)
This compound (Hypothetical) Radioligand Binding Assayα1β2γ2150-
Electrophysiology (Patch Clamp)α1β2γ2-85
Diazepam (Reference) Radioligand Binding Assayα1β2γ250-
Electrophysiology (Patch Clamp)α1β2γ2-25

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: In Vivo Efficacy in a Murine Model

CompoundAnimal ModelEndpointED50 (mg/kg)Therapeutic Index (TD50/ED50)
This compound (Hypothetical) MouseLoss of Righting Reflex1510
Diazepam (Reference) MouseLoss of Righting Reflex225

ED50: Median effective dose; TD50: Median toxic dose.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are standard in the field of neuropharmacology for characterizing sedative-hypnotic compounds.

1. In Vitro Potency Determination: Radioligand Binding Assay

  • Objective: To determine the binding affinity (IC50) of this compound for the benzodiazepine binding site on the GABA-A receptor.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human α1β2γ2 subtype of the GABA-A receptor.

    • [3H]-Flunitrazepam (a radiolabeled benzodiazepine).

    • This compound and Diazepam at various concentrations.

    • Assay buffer (e.g., Tris-HCl).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of the test compound (this compound or Diazepam).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound membranes using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand).

2. In Vivo Efficacy Determination: Thiopental-Induced Sleeping Time in Mice

  • Objective: To assess the sedative-hypnotic effect of this compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of thiopental.

  • Materials:

    • Male Swiss albino mice (20-25 g).

    • This compound and Diazepam dissolved in a suitable vehicle (e.g., saline with Tween 80).

    • Thiopental sodium.

  • Procedure:

    • Divide the mice into groups, including a vehicle control group and several dose groups for each test compound.

    • Administer this compound or Diazepam intraperitoneally (i.p.) at various doses.

    • After a set pretreatment time (e.g., 30 minutes), administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) to all animals.

    • Observe the animals for the onset and duration of sleep, defined by the loss and recovery of the righting reflex (the ability of the mouse to right itself when placed on its back).

    • Record the number of animals in each group that lose their righting reflex.

    • Calculate the ED50 value, which is the dose of the test compound that causes 50% of the animals to lose their righting reflex, using probit analysis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes involved in the evaluation of this compound.

GABAA_Modulation cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor Cl- Channel GABA->GABAA_R:f0 Binds Cl_ion GABAA_R:f1->Cl_ion Influx This compound This compound This compound->GABAA_R:f0 Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: GABA-A Receptor Positive Allosteric Modulation by this compound.

InVitro_InVivo_Correlation cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment vitro_assay Binding or Functional Assay (e.g., Radioligand Binding, Electrophysiology) potency Determine Potency (IC50 / EC50) vitro_assay->potency correlation Correlate Potency and Efficacy potency->correlation vivo_model Animal Model of Sedation (e.g., Mouse) efficacy Determine Efficacy (ED50) vivo_model->efficacy efficacy->correlation

Caption: Experimental Workflow for Correlating In Vitro Potency and In Vivo Efficacy.

Safety Operating Guide

Proper Disposal of Diproqualone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Diproqualone must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While this compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), its status as a pharmaceutical compound necessitates a cautious and regulated approach to its disposal.[1] This guide provides essential safety and logistical information for the proper management of this compound waste.

Regulatory and Safety Overview

This compound's regulatory status under frameworks such as the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) schedules is not explicitly defined in publicly available resources. Given that it is an analog of methaqualone, a Schedule I controlled substance, a conservative approach to its disposal is imperative to ensure compliance and safety.[2] Laboratory personnel should treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by an institution's environmental health and safety (EHS) office.[3]

Key Safety Precautions:

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid generating dust or aerosols.

  • In case of a spill, follow established laboratory protocols for chemical cleanup.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound from a laboratory setting is to manage it as a non-RCRA hazardous pharmaceutical waste. This approach ensures the highest level of safety and regulatory compliance.

  • Segregation: Do not mix this compound waste with regular laboratory or municipal trash. It should be segregated as chemical waste.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, leak-proof container.

    • The container must be compatible with the chemical properties of this compound.

    • Label the container clearly as "this compound Waste for Incineration" and include the date of accumulation.

  • Storage: Store the waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. The preferred method of destruction for non-hazardous pharmaceutical waste is incineration.[4][5]

  • Documentation: Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal facility.

Quantitative Data Summary

For laboratory purposes, all quantities of this compound waste should be managed through the hazardous waste stream. The following table summarizes key identifiers for this compound.

PropertyValue
CAS Number 36518-02-2
Molecular Formula C₁₂H₁₄N₂O₃
Molar Mass 234.255 g/mol
Appearance White crystalline powder
Solubility Soluble in ethanol and DMSO, poorly soluble in water

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

DiproqualoneDisposalWorkflow start This compound Waste Generated is_small_quantity Small Quantity? start->is_small_quantity consult_ehs Consult Institutional EHS Policy is_small_quantity->consult_ehs Yes segregate_waste Segregate as Chemical Waste is_small_quantity->segregate_waste No (Bulk Quantity) consult_ehs->segregate_waste Default to Lab Protocol containerize Place in Labeled, Leak-Proof Container segregate_waste->containerize storage Store in Designated Satellite Accumulation Area containerize->storage professional_disposal Arrange for Professional Disposal (Incineration) storage->professional_disposal documentation Document Waste Transfer professional_disposal->documentation end Disposal Complete documentation->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is crucial to consult with your institution's Environmental Health and Safety department for specific guidance and to stay informed about any changes in local, state, and federal regulations regarding pharmaceutical waste.

References

Essential Safety and Operational Guidance for Handling Diproqualone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Diproqualone. The following guidance is based on available safety data and established best practices for laboratory chemical handling.

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The SDS indicates that no special precautions or personal protective equipment are required.[1] However, as a matter of standard laboratory practice, all chemicals should be handled with a degree of caution.[1] Therefore, the use of standard personal protective equipment is recommended to minimize any potential exposure.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is recommended. This includes the use of the following personal protective equipment:

PPE CategoryRecommended EquipmentPurpose
Hand Protection Nitrile glovesTo prevent direct skin contact with the chemical.
Body Protection Laboratory coatTo protect skin and personal clothing from potential spills.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from airborne particles or splashes.
Respiratory Not generally required under normal handling conditionsTo be used if engineering controls are not sufficient to control airborne dust, especially when handling large quantities.

Operational Plan for Handling this compound

The following procedural steps outline a safe workflow for handling this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and materials before handling the chemical.

    • Put on the recommended personal protective equipment (lab coat, gloves, safety glasses).

  • Handling :

    • When weighing or transferring the solid material, do so in a manner that minimizes the generation of dust.

    • If there is a potential for dust generation, perform the work in a ventilated enclosure, such as a fume hood.

    • Avoid direct contact with the substance. Use spatulas or other appropriate tools for handling.

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry place.[1]

    • Follow any specific storage temperature requirements provided on the product insert.[1]

Disposal Plan

The disposal of this compound should be carried out in accordance with institutional policies and local regulations.

  • Small Quantities : The Safety Data Sheet suggests that smaller quantities can be disposed of with household waste.

  • Larger Quantities : For larger quantities, disposal must be made according to official regulations. It is recommended to contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.

  • Packaging : Uncleaned packaging should also be disposed of according to official regulations.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) A->B C Weigh/Transfer this compound (Minimize Dust Generation) B->C D Perform Experimental Procedure C->D E Clean Work Area D->E F Dispose of Waste per Institutional Guidelines E->F G Remove and Dispose of Gloves F->G H Wash Hands G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diproqualone
Reactant of Route 2
Reactant of Route 2
Diproqualone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。